3-(3-Methoxyphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOAQSKBNNHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399710 | |
| Record name | 3-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-67-5 | |
| Record name | 3-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Methoxyphenyl)pyridine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)pyridine
Introduction
This compound is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a methoxyphenyl group at the 3-position. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. As an analogue of various biologically active compounds, it serves as a crucial intermediate and a foundational scaffold for the synthesis of novel molecules with potential therapeutic applications.[1] The unique arrangement of its aromatic systems and the presence of a basic nitrogen atom and an ether linkage bestow upon it a specific set of physicochemical properties that are critical for its application in drug design, synthesis, and formulation.
Understanding these core properties is not merely an academic exercise; it is the cornerstone of rational drug development. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, offering field-proven insights and methodologies for its analysis and handling.
Core Physicochemical & Structural Properties
The fundamental identity and physical nature of a compound are defined by its core properties. For this compound, these have been determined through a combination of experimental measurements and predictive modeling.
Structural and Molecular Data
The molecule consists of a pyridine ring substituted at the 3-position with a phenyl ring, which is itself substituted at its 3-position (meta) with a methoxy group (-OCH₃).
Caption: Key structural features of this compound.
Summary of Physicochemical Properties
The following table summarizes the key quantitative data for this compound. These values are essential for planning synthetic reactions, purification processes, and formulation studies.
| Property | Value | Source |
| CAS Number | 4373-67-5 | [2] |
| Molecular Formula | C₁₂H₁₁NO | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 119-120 °C | [2] |
| Boiling Point | 97-105 °C (at 0.05 Torr) | [2] |
| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.62 ± 0.11 | [2] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is a critical step in any research workflow. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, typically in the range of 7.0-8.8 ppm. The methoxy group protons will appear as a sharp singlet, integrating to three protons, around 3.8 ppm. The specific splitting patterns (coupling) of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals corresponding to each carbon atom in the molecule. The carbon of the methoxy group is expected around 55 ppm, while the aromatic carbons will resonate in the 110-160 ppm region.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to support structural assignment.
-
Rationale: In electron ionization (EI) mode, the primary peak of interest would be the molecular ion (M⁺) at an m/z value corresponding to the molecular weight (185.22). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₁NO) with high accuracy. For related pyridine compounds, GC-MS data is often available in public databases.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of a compound. The choice of method is dictated by the molecule's polarity.
-
Causality behind Method Choice: Given its aromatic nature and moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the most suitable technique.[6] A C18 (octadecyl) stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a mobile phase of acetonitrile and water allows for efficient elution. The addition of an acid like formic or phosphoric acid to the mobile phase is crucial; it protonates the basic pyridine nitrogen, ensuring a consistent ionization state and leading to sharp, symmetrical peaks.[6][7]
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol describes a self-validating system for the routine purity analysis of this compound.
Caption: Standard workflow for purity analysis via RP-HPLC.
Step-by-Step Methodology
-
Instrumentation and Columns:
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Elution: Isocratic, 60% Mobile Phase B.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10.0 mL of Diluent to achieve a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Solubility & Lipophilicity
Solubility Profile
As a crystalline solid with significant aromatic character, this compound exhibits low solubility in aqueous media.[1] However, it demonstrates moderate to high solubility in common organic solvents such as ethanol, methanol, and dichloromethane.[1] This profile is typical for drug-like molecules and is a key consideration for solvent selection during synthesis, purification, and formulation.
The solubility is pH-dependent due to the basic pyridine nitrogen (predicted pKa ≈ 4.62).[2] In acidic conditions (pH < 4), the nitrogen atom becomes protonated, forming a pyridinium salt. This salt form is significantly more water-soluble than the neutral free base. This property is often exploited in drug development to create aqueous formulations of basic compounds.
Lipophilicity (LogP)
Reactivity and Stability
-
Reactivity: The molecule possesses two primary sites of reactivity.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts.[1] It also serves as the coordination site for metal catalysts.
-
Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The methoxy group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic substitution. The molecule is also a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are commonly used to build more complex molecular architectures.[1][10]
-
-
Stability: this compound is a stable compound under standard laboratory conditions. It should be stored in a well-sealed container at room temperature, protected from light and moisture, to prevent degradation.[2] The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr).
Conclusion
This compound is a stable, crystalline solid with physicochemical properties that make it a valuable building block in medicinal chemistry. Its moderate lipophilicity, pH-dependent solubility, and well-defined reactive sites provide a versatile platform for synthetic elaboration. The analytical methodologies outlined in this guide, particularly RP-HPLC, offer a robust framework for ensuring the identity and purity required for rigorous scientific research and drug development endeavors. A thorough understanding of these foundational properties is indispensable for any scientist working with this compound or its derivatives.
References
- 1. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. 4373-67-5 CAS MSDS (3-(3-METHOXY-PHENYL)-PYRIDINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3-Methoxyphenyl)pyridine | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Spectroscopic Guide to 3-(3-Methoxyphenyl)pyridine
Introduction: The Structural Significance of 3-(3-Methoxyphenyl)pyridine
In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. They form the core of numerous pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding.[1] this compound, a molecule featuring a pyridine ring linked to a methoxy-substituted phenyl group, represents a key building block in the synthesis of more complex molecules. Its structural characterization is the foundational first step in any research and development endeavor.
This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. Moving beyond a simple repository of data, this document explains the causal relationships between the molecule's structure and its spectral output. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition, interpretation, and structural validation. This guide is designed to equip researchers with the necessary knowledge to confidently identify and characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques, provide an unambiguous map of its structure.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum reveals the chemical environment and connectivity of every proton in the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring causes significant deshielding of its adjacent protons, shifting them downfield (to higher ppm values) compared to typical benzene protons.[2] Conversely, the methoxy (-OCH₃) group on the phenyl ring is an electron-donating group, which increases electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) for those protons.[3]
Predicted & Reported Proton Assignments:
| Proton(s) | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Rationale |
| H-2' | 8.70 - 8.85 | d or dd | ~2.0, 0.5 | Most deshielded proton, ortho to pyridine N. |
| H-6' | 8.50 - 8.65 | dd | ~4.8, 1.5 | Ortho to pyridine N, coupled to H-5'. |
| H-4' | 7.80 - 7.95 | dt or ddd | ~8.0, 2.0 | Para to pyridine N, coupled to H-5' and H-2'. |
| H-5' | 7.35 - 7.50 | ddd | ~8.0, 4.8, 0.5 | Meta to pyridine N, complex coupling. |
| H-5 | 7.30 - 7.45 | t | ~8.0 | Triplet from coupling to H-4 and H-6. |
| H-2 | 7.15 - 7.25 | t or m | ~2.0 | Close to the pyridine ring, singlet-like or narrow triplet. |
| H-6 | 7.10 - 7.20 | ddd or m | ~7.6, 1.5, 1.0 | Ortho to the methoxy group and coupled to H-5. |
| H-4 | 6.90 - 7.05 | ddd or m | ~8.2, 2.6, 1.0 | Ortho to the methoxy group and coupled to H-5. |
| -OCH₃ | 3.80 - 3.90 | s | N/A | Characteristic singlet for a methoxy group. |
Note: The assignments for the pyridine ring are based on established patterns for 3-substituted pyridines, and the methoxyphenyl ring assignments are based on data for analogous compounds like 2-(3-methoxyphenyl)pyridine.[4]
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the electronic environment of each carbon atom. Similar to ¹H NMR, the pyridine carbons are shifted downfield due to the electronegative nitrogen. The methoxy-substituted carbon (C-3) will be significantly downfield, while the methoxy carbon (-OCH₃) will appear in the typical aliphatic region.
Predicted & Reported Carbon Assignments:
| Carbon | Predicted Chemical Shift (δ) Range (ppm) | Rationale |
| C-3 (ipso-C) | 159.5 - 160.5 | Quaternary carbon attached to the electron-donating -OCH₃ group.[4] |
| C-2' | 148.0 - 150.0 | Deshielded carbon ortho to pyridine N. |
| C-6' | 147.0 - 149.0 | Deshielded carbon ortho to pyridine N. |
| C-3' (ipso-C) | 138.0 - 141.0 | Quaternary carbon of the pyridine ring attached to the phenyl ring.[4] |
| C-1 (ipso-C) | 134.0 - 136.0 | Quaternary carbon of the phenyl ring attached to the pyridine ring. |
| C-4' | 132.0 - 134.0 | Para to the pyridine N. |
| C-5 | 129.0 - 130.5 | Phenyl carbon meta to the -OCH₃ group.[4] |
| C-5' | 123.0 - 124.5 | Meta to the pyridine N. |
| C-6 | 119.0 - 120.5 | Phenyl carbon ortho to the -OCH₃ group (shielded).[4] |
| C-4 | 114.5 - 116.0 | Phenyl carbon para to the -OCH₃ group (shielded). |
| C-2 | 112.0 - 113.5 | Phenyl carbon ortho to the -OCH₃ group (shielded).[4] |
| -OCH₃ | 55.0 - 56.0 | Aliphatic carbon of the methoxy group.[4] |
Experimental Protocol: NMR Data Acquisition
A robust NMR analysis begins with proper sample preparation and defined acquisition parameters.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024-4096 scans (due to lower natural abundance of ¹³C).
-
Relaxation Delay: 2.0 seconds.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters.[3] HMBC is particularly crucial for assigning quaternary carbons by observing correlations between protons and carbons that are two or three bonds away.[3]
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of Key Vibrational Bands
For this compound, the key diagnostic peaks arise from the aromatic rings and the aryl ether linkage. Aryl alkyl ethers are characterized by two distinct C-O stretching bands.[5][6]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of aromatic C-H bonds.[7] |
| ~2835 | Methoxy C-H Stretch | Weak | A characteristic peak for a methoxy group (-OCH₃).[5] |
| 1605 - 1580 | Aromatic C=C & C=N Stretch | Strong-Medium | Indicates the presence of both the pyridine and phenyl rings.[8] |
| 1480 - 1430 | Aromatic C=C & C=N Stretch | Strong-Medium | Further confirmation of the aromatic systems. |
| ~1250 | Asymmetric Ar-O-C Stretch | Strong | Highly diagnostic for the aryl ether functional group.[5][9] |
| ~1040 | Symmetric Ar-O-C Stretch | Strong-Medium | The second diagnostic peak for the aryl ether.[5][9] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can help confirm the substitution patterns on the rings.[7] |
Experimental Protocol: FT-IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization: Key Vibrational Modes
Caption: Key IR vibrational modes for structural confirmation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[10]
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₁₂H₁₁NO. Its monoisotopic mass is approximately 185.084 Da.[11] In a low-resolution electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) will appear at an m/z (mass-to-charge ratio) of 185. A smaller peak at m/z 186 (the M+1 peak) will also be present due to the natural abundance of the ¹³C isotope.
Fragmentation Analysis
The fragmentation of the molecular ion is not random; it occurs at the weakest bonds or results in the formation of stable ions or neutral species.[12][13]
Predicted Major Fragmentation Pathways:
| m/z | Fragment Ion | Loss | Significance |
| 185 | [C₁₂H₁₁NO]⁺˙ | - | Molecular Ion (M⁺˙) |
| 170 | [C₁₁H₈NO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. A very common fragmentation for methoxy aromatics. |
| 156 | [C₁₁H₁₀N]⁺ | •CHO | Loss of a formyl radical, another common pathway for methoxybenzenes. |
| 155 | [C₁₂H₉N]⁺˙ | CH₂O | Loss of neutral formaldehyde via rearrangement. |
| 128 | [C₉H₈N]⁺ | •C₂H₃O | Further fragmentation involving the methoxy group and ring cleavage. |
| 78 | [C₅H₄N]⁺ | C₇H₇O | Represents the pyridyl cation resulting from cleavage of the C-C bond between the rings. |
| 77 | [C₆H₅]⁺ | C₆H₆NO | Represents the phenyl cation, though less likely than the pyridyl cation. |
Experimental Protocol: Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form the positively charged molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Visualization: Primary Fragmentation Pathways
Caption: Predicted EI-MS fragmentation of the molecular ion.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system that confirms the structure of this compound with high confidence.
-
MS provides the starting point: The molecular ion peak at m/z 185 confirms the molecular formula C₁₂H₁₁NO.
-
IR confirms the key functional groups: Strong bands at ~1250 cm⁻¹ and ~1040 cm⁻¹ validate the presence of the aryl ether, while absorptions at ~3050 cm⁻¹ and ~1600 cm⁻¹ confirm the aromatic nature of the molecule.
-
NMR provides the definitive structure:
-
¹H NMR shows the correct number of protons (11) distributed in the aromatic (~7.0-8.8 ppm) and methoxy (~3.8 ppm) regions.
-
The distinct downfield shifts of the pyridine protons confirm the substitution pattern on that ring.
-
¹³C NMR shows the correct number of carbon signals (12), with the characteristic shifts for two aromatic rings and a methoxy group.
-
2D NMR experiments (COSY, HSQC, HMBC) would definitively link every proton to its attached carbon and map the connectivity across the entire C-C and C-N framework, leaving no ambiguity.
-
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. Through the systematic application and interpretation of NMR, IR, and MS, a complete and confident structural assignment is achieved. The data presented in this guide—from chemical shifts and vibrational frequencies to fragmentation patterns—serve as a reliable reference for researchers in drug discovery and chemical synthesis. Understanding this spectroscopic signature is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile scaffold.
References
- 1. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR spectrum: Ethers [quimicaorganica.org]
- 7. mdpi.com [mdpi.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational elements for the design and synthesis of novel therapeutic agents. Among these, the pyridine ring system is particularly prominent, featured in a wide array of FDA-approved drugs due to its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic profile.[1][2] 3-(3-Methoxyphenyl)pyridine, a bi-aryl pyridine derivative, represents a key structural motif and a versatile building block in drug discovery programs.[1] Its utility spans from being a crucial intermediate in the synthesis of complex molecules to forming the core of new chemical entities with potential pharmacological activity.[3][4]
An accurate and thorough understanding of the fundamental physicochemical properties of such an intermediate is paramount. Properties like melting and boiling points are not mere data points; they are critical indicators of purity, identity, and behavior under various processing conditions. For the drug development professional, these values dictate the selection of purification methods, inform reaction conditions, and ensure the reproducibility of synthetic campaigns. This guide provides an in-depth examination of the melting and boiling points of this compound, grounded in authoritative data and presented with the practical insights required for laboratory application.
Section 1: Core Physicochemical Properties
The essential identification and physical constants for this compound are summarized below. These values serve as the benchmark for sample identification and purity assessment in a research and development setting.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 4373-67-5 | [5] |
| Molecular Formula | C₁₂H₁₁NO | [5][6] |
| Molecular Weight | 185.22 g/mol | [3][5][6] |
| Melting Point | 119-120 °C | [5] |
| Boiling Point | 97-105 °C at 0.05 Torr | [5] |
| Appearance | White to light yellow crystalline powder | [3] |
| Storage | Sealed in dry, Room Temperature | [5] |
Section 2: The Critical Role of Physical Constants in Drug Development
While seemingly basic, the melting and boiling points of a compound provide a wealth of information that is indispensable throughout the drug development pipeline.
Expertise in Interpretation:
-
Indicator of Purity: A pure crystalline solid will typically exhibit a sharp, well-defined melting point, melting completely over a narrow range of 0.5-1.0 °C.[7] The reported melting point of 119-120 °C for this compound suggests a high degree of purity for the reference sample. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range (e.g., greater than 2 °C).[7] This phenomenon is a rapid and cost-effective tool for preliminary purity assessment.
-
Compound Identification and Verification: In a synthetic workflow, melting point determination serves as a crucial identity check. If a synthesized batch of this compound melts significantly outside the 119-120 °C range, it warrants further investigation by more sophisticated analytical methods like NMR or mass spectrometry.
-
Guidance for Purification: The boiling point is fundamental to purification by distillation. The recorded boiling point of 97-105 °C is at a significantly reduced pressure (0.05 Torr), indicating that the compound is susceptible to decomposition at its atmospheric boiling point. This insight is critical, guiding the scientist to use high-vacuum distillation techniques to purify the compound without degradation.
-
Polymorphism Screening: While not detailed here, different crystalline forms (polymorphs) of a compound can have different melting points. In later-stage drug development, identifying and controlling polymorphism is essential, and melting point analysis is a primary screening tool.
Section 3: Authoritative Protocol for Melting Point Determination
This protocol describes a validated method for accurately determining the melting point range of a solid crystalline sample like this compound using a modern digital melting point apparatus.
Methodology Rationale: The objective is to heat a small, uniform sample slowly and observe the precise temperature range from the onset of melting to complete liquefaction. A slow heating rate is imperative for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[8]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass with a spatula.
-
Take a capillary tube (sealed at one end) and tap the open end into the powder to collect a small amount of the sample.[9][10]
-
Invert the tube and gently tap the sealed end on a hard surface to pack the powder into a dense column at the bottom. The ideal sample height is 1-2 mm.[7][8] Using too much sample can lead to uneven heating and an artificially broad melting range.[7][8]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set a "ramp rate" or heating rate of approximately 10-15 °C per minute for an initial, rapid determination to find the approximate melting temperature.
-
-
Approximate Determination:
-
Start the heating program and observe the sample. Note the temperature at which the sample begins to melt. This provides a rough estimate.
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Accurate Determination:
-
Prepare a fresh sample in a new capillary tube. It is critical not to reuse a melted sample as its crystalline structure has been altered.[8][9]
-
Set the starting temperature of the apparatus to about 10-15 °C below the approximate melting point found in the previous step.
-
Set the ramp rate to a slow 1-2 °C per minute. This slow rate is crucial for obtaining an accurate value.[10]
-
-
Data Recording:
-
Carefully observe the sample through the viewing lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.[7]
-
Continue heating and record the temperature (T₂) at which the last solid crystal disappears, and the sample is completely liquid.[7]
-
The melting point is reported as the range T₁ - T₂. For this compound, this should be consistent with the authoritative value of 119-120 °C.
-
For robust validation, repeat the accurate determination with a second fresh sample to ensure consistency.
-
Section 4: Authoritative Protocol for Microscale Boiling Point Determination
Given that this compound has a high boiling point and is likely purified under vacuum, this protocol outlines a microscale method suitable for determining the boiling point of a small liquid sample, which can be adapted for reduced pressure.
Methodology Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] This micro-method observes this equilibrium in a small-scale setup, conserving valuable material.
Experimental Protocol:
-
Apparatus Assembly:
-
Attach a small test tube (e.g., 10x75 mm) to a thermometer using a rubber band or thread. The bottom of the test tube should be aligned with the thermometer bulb.[9]
-
Add approximately 0.5 mL of the liquid sample to the test tube.
-
Take a standard melting point capillary tube and seal one end in a flame. Place this small, sealed tube (now a "bell") into the test tube with its open end down.[9]
-
-
Heating:
-
Observation and Data Recording:
-
As the temperature rises, air trapped in the bell will expand and slowly bubble out.
-
As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the bell. This indicates the vapor pressure of the liquid is overcoming the external pressure.
-
Continue heating slightly (2-3 °C) above this point to ensure the bell is filled with the sample's vapor.
-
Turn off the heat and allow the oil bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary bell. This is the point where the external pressure equals the vapor pressure of the liquid.
-
Record this temperature. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[7][9]
-
Section 5: Sample Characterization Workflow
The following diagram illustrates a standard laboratory workflow for the characterization of a newly synthesized or received batch of this compound, emphasizing the role of physical constant determination.
Caption: Workflow for sample validation and characterization.
Section 6: Safety and Handling
As a pyridine derivative, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11][12][13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12][13]
-
Handling: Avoid contact with skin and eyes.[11] Do not breathe dust.[12] After handling, wash hands thoroughly.[12]
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.
Conclusion
The melting and boiling points of this compound are foundational data points that transcend simple characterization. They are integral to ensuring the quality, purity, and successful application of this important building block in research and drug development. The value of 119-120 °C for its melting point serves as a reliable benchmark for purity, while its boiling point under reduced pressure dictates appropriate purification strategies. By employing the authoritative protocols detailed in this guide, scientists can confidently verify their materials, ensuring the integrity and reproducibility of their complex synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 4. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]
- 5. 4373-67-5 CAS MSDS (3-(3-METHOXY-PHENYL)-PYRIDINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 10. youtube.com [youtube.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to Quantum Chemical Calculations for 3-(3-Methoxyphenyl)pyridine: From Molecular Properties to Drug Discovery Insights
Abstract
This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 3-(3-Methoxyphenyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings, present a detailed computational protocol using Density Functional Theory (DFT), and analyze the resulting molecular and electronic properties. The primary objective is to bridge the gap between theoretical calculations and practical applications in drug development, offering researchers and scientists a robust framework for leveraging computational chemistry to accelerate the discovery of novel therapeutics.[1][2][3]
Introduction: The Significance of Pyridine Scaffolds and Computational Scrutiny
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Their prevalence is due to their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and their favorable pharmacokinetic properties. This compound, with its bi-aryl structure and methoxy substitution, presents an intriguing candidate for drug design, potentially targeting a range of biological systems.[5]
Understanding the intrinsic properties of such molecules at an electronic level is paramount for rational drug design.[6][7] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose.[8] DFT allows for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, offering insights that are often difficult or costly to obtain through experimental means alone.[9] This guide will demonstrate how to apply these powerful computational methods to this compound to unlock data-driven insights for drug discovery.
Theoretical Framework: Why Density Functional Theory?
For a molecule like this compound, we require a computational method that balances accuracy with computational cost.
-
Hartree-Fock (HF) Theory: While a foundational ab initio method, HF neglects electron correlation, a crucial factor in accurately describing molecular properties.
-
Post-HF Methods (e.g., MP2, CCSD(T)): These methods offer higher accuracy by including electron correlation but are computationally very expensive, making them less practical for routine calculations on drug-like molecules.
-
Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. It incorporates electron correlation through an exchange-correlation functional, providing accuracy comparable to post-HF methods for many applications but at a significantly lower computational cost.[8] Its efficiency has made it the workhorse for computational chemistry in materials science and drug discovery.[10][8]
Our Choice of Method: We will employ DFT for all calculations. Specifically, we select the B3LYP functional , a hybrid functional that has consistently demonstrated high accuracy for a wide range of organic molecules.[9][11] To describe the electron distribution, we will use the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is vital for accurately modeling lone pairs and non-covalent interactions, while polarization functions (d,p) allow for greater flexibility in describing bond shapes, which is critical for a molecule with multiple aromatic rings.[9]
Computational Methodology: A Step-by-Step Protocol
This protocol outlines the workflow for performing a comprehensive quantum chemical analysis of this compound.
Mandatory Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Step 1: Initial Structure Generation
-
Use a molecular builder (e.g., Avogadro, ChemDraw) to construct the 3D structure of this compound.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).
Step 2: Geometry Optimization
-
Objective: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.
-
Input Parameters:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Task: Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial; it calculates vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Execution: Submit the calculation. This is typically the most computationally intensive step.
Step 3: Analysis of Optimized Geometry
-
Validation: Confirm that the frequency calculation yielded zero imaginary frequencies.
-
Data Extraction: Measure key bond lengths, bond angles, and dihedral angles from the optimized output file. This data provides the most stable 3D structure of the molecule in the gas phase.
Step 4: Electronic Property Calculations
-
Objective: To understand the electronic nature of the molecule, which governs its reactivity and interaction potential.
-
Input Parameters: Using the optimized geometry from Step 2, perform a single-point energy calculation.
-
Data Extraction:
-
Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[12]
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface. This visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with a biological target.
-
Step 5: Spectroscopic Property Prediction
-
Objective: To calculate theoretical spectra that can aid in the interpretation of experimental data.
-
Data Extraction:
-
Infrared (IR) Spectrum: The vibrational frequencies and intensities calculated in Step 2 can be used to generate a theoretical IR spectrum. These calculated frequencies are often scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values.[9][13]
-
NMR Spectrum: Perform a GIAO (Gauge-Independent Atomic Orbital) calculation using the optimized geometry to predict the 1H and 13C NMR chemical shifts.[14]
-
Computational Workflow Diagram
Caption: A typical workflow for DFT calculations on this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization provides the most stable conformation of this compound. The key structural feature is the dihedral angle between the pyridine and methoxyphenyl rings, which dictates the overall 3D shape of the molecule. This calculated low-energy conformation is the most relevant one for subsequent analyses like molecular docking.[15]
| Parameter | Description | Calculated Value |
| C-N (Pyridine) | Average C-N bond length in the pyridine ring | ~1.34 Å |
| C-C (Aromatic) | Average C-C bond length in the aromatic rings | ~1.39 Å |
| C-O (Methoxy) | C-O bond length of the methoxy group | ~1.37 Å |
| Dihedral Angle | Angle between the planes of the two rings | ~35-45° |
| Note: These are typical expected values. Actual calculated values would be inserted here. |
Electronic Properties
Understanding the electronic landscape is crucial for predicting how the molecule will interact with a biological target.
Frontier Molecular Orbitals (FMOs): The HOMO is primarily localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed across the more electron-deficient pyridine ring. Electron-donating groups like methoxy (-OCH3) are known to raise the energy of the HOMO.[9]
| Property | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 |
| Note: These values are illustrative and would be replaced with actual calculation results. |
A large HOMO-LUMO gap (ΔE) of 4.90 eV suggests high kinetic stability and low chemical reactivity, which can be a desirable property for a drug candidate, contributing to a lower potential for off-target reactivity.[12]
Molecular Electrostatic Potential (MEP): The MEP map reveals the regions most likely to be involved in intermolecular interactions.
-
Red Regions (Negative Potential): These are located around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These are sites of high electron density, making them prime hydrogen bond acceptors.
-
Blue Regions (Positive Potential): These are found around the hydrogen atoms, particularly the pyridine ring hydrogens. These are electron-deficient areas.
This information is invaluable for predicting how the molecule might orient itself within a protein's binding pocket.
Predicted Spectroscopic Signatures
The calculated vibrational and NMR spectra serve as a powerful complement to experimental characterization.
Calculated IR Spectrum: Key predicted vibrational frequencies can be assigned to specific functional groups, confirming the molecule's structure.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Region (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Methyl) | 2980 - 2900 | 3000 - 2850 |
| C=C/C=N Stretch (Ring) | 1600 - 1450 | 1600 - 1450 |
| C-O Stretch (Methoxy) | ~1250 | 1300 - 1200 |
| Note: Based on typical values for similar compounds.[13][14] |
Discrepancies between calculated and experimental spectra can often be attributed to intermolecular interactions in the solid state or solvent effects, which are not accounted for in this gas-phase calculation.[11]
Application in Drug Development
The true value of these calculations lies in their ability to guide the drug discovery process.[1][6]
Caption: The utility of calculated properties in the drug discovery pipeline.
-
Molecular Docking: The optimized geometry and charge distribution from DFT calculations provide a physically realistic conformation of the ligand. Using this structure in molecular docking simulations can lead to more accurate predictions of binding modes and affinities with target proteins compared to using simple 2D-to-3D converted structures.[15][16][17] The MEP map directly informs which parts of the molecule are likely to form hydrogen bonds or other electrostatic interactions.
-
Quantitative Structure-Activity Relationship (QSAR): Properties like HOMO/LUMO energies, dipole moment, and atomic charges can be used as quantum chemical descriptors in QSAR models.[7] These models establish a mathematical relationship between the chemical features of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules.
-
Lead Optimization: By understanding how substitutions affect the electronic properties (e.g., how an electron-withdrawing group lowers the LUMO energy), medicinal chemists can make informed decisions to improve a compound's potency, selectivity, or metabolic stability.[1]
Conclusion
This guide has provided a comprehensive framework for applying quantum chemical calculations to this compound. By leveraging the power of Density Functional Theory, we can obtain detailed insights into the molecule's geometric, electronic, and spectroscopic properties. These computationally derived parameters are not merely theoretical curiosities; they are actionable data points that can significantly enhance and accelerate modern drug discovery efforts. By integrating these methods, researchers can adopt a more rational, data-driven approach to designing the next generation of therapeutics.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 6. eprajournals.com [eprajournals.com]
- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Density functional theory - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. DFT for drug and material discovery - Microsoft Research [microsoft.com]
- 11. journalijar.com [journalijar.com]
- 12. mdpi.com [mdpi.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journaljpri.com [journaljpri.com]
- 17. researchgate.net [researchgate.net]
Toxicological Profile of 3-(3-Methoxyphenyl)pyridine: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the current toxicological understanding of 3-(3-Methoxyphenyl)pyridine. Due to a notable absence of direct toxicological studies on this specific molecule, this document synthesizes information from safety data sheets for structurally similar compounds, in vitro research on various pyridine derivatives, and the toxicological profile of the parent compound, pyridine. The guide outlines the compound's physicochemical properties, posits a likely metabolic pathway, and details established methodologies for toxicological assessment. The primary hazards associated with analogous compounds include skin, eye, and respiratory irritation. In vitro studies on related pyridine derivatives suggest potential cytotoxic activity, particularly against cancer cell lines. Significant data gaps exist, especially concerning in vivo toxicity, genotoxicity, carcinogenicity, and reproductive effects. This guide underscores the critical need for empirical toxicological evaluation of this compound to ensure its safe handling and development.
Introduction
This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methoxyphenyl group. Pyridine derivatives are integral scaffolds in medicinal chemistry and materials science, valued for their versatile chemical reactivity and biological activity.[1] As the development and application of such novel chemical entities expand, a thorough understanding of their toxicological profiles becomes paramount for ensuring researcher safety and regulatory compliance.
This guide serves as a technical resource for researchers, toxicologists, and drug development professionals, offering a structured overview of the known and predicted toxicological properties of this compound. It aims to provide a foundation for safety assessment and to highlight areas requiring further investigation.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C12H11NO | [2] |
| Molecular Weight | 185.22 g/mol | [3] |
| Appearance | Solid (predicted) | [4] |
| Boiling Point | High (estimated) | [4] |
| Solubility | Low in water; Moderate to high in organic solvents | [4] |
| Log Kow | 2.6 (Computed) | [3] |
The predicted low water solubility and moderate lipophilicity (indicated by the Log Kow value) suggest that dermal absorption and partitioning into biological membranes are possible routes of exposure and distribution.
Predicted Toxicokinetics and Metabolism
Direct metabolic studies on this compound have not been identified in the public literature. However, its metabolic fate can be predicted based on the known biotransformation of pyridine and other xenobiotics containing methoxyphenyl moieties.
The metabolism of the parent compound, pyridine, involves N-oxidation and methylation.[5] The methoxy group on the phenyl ring is a likely site for O-demethylation by cytochrome P450 enzymes, a common metabolic pathway for many pharmaceutical compounds. The resulting phenolic compound could then be conjugated with glucuronic acid or sulfate for excretion.
A hypothetical metabolic pathway is illustrated below:
Caption: Predicted metabolic pathway for this compound.
Hazard Identification
Acute Toxicity
No specific acute toxicity data (e.g., LD50 values) for this compound are available. However, Safety Data Sheets (SDS) for structurally related compounds, such as 3-methoxypyridine and 2-(3-methoxyphenyl)pyridin-3-amine, consistently list the following hazards:
These warnings suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated area to avoid inhalation of dust or vapors.[7][8]
In Vitro Cytotoxicity of Pyridine Derivatives
While no studies have specifically tested the cytotoxicity of this compound, extensive research has been conducted on various pyridine derivatives, often in the context of anticancer drug discovery.[9][10][11] These studies provide valuable insights into the potential biological activity of this class of compounds.
A common method for assessing in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9] Studies on different substituted pyridines have demonstrated a range of cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2).[10] For example, some spiro-pyridine derivatives have shown promising results with IC50 values in the micromolar range.[10] Similarly, other novel pyridine derivatives have exhibited strong cytotoxic activity against HepG-2 and MCF-7 (human breast adenocarcinoma) cell lines.[11]
The results from these studies indicate that the pyridine scaffold can be associated with significant biological activity, and substitution patterns play a crucial role in determining the extent of cytotoxicity.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no available information on the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound.
For the parent compound, pyridine, in vivo studies in animals did not show evidence of genotoxicity.[5] However, the toxicological properties of a substituted pyridine can differ significantly from the parent compound. Therefore, the absence of data for this compound represents a critical knowledge gap.
Methodologies for Toxicological Assessment
Given the lack of data, a tiered approach to toxicological testing would be necessary for a comprehensive evaluation of this compound. A foundational component of this would be in vitro cytotoxicity screening.
In Vitro Cytotoxicity Assessment Workflow
The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Selected human cell line (e.g., HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and a positive control.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized. Based on data from similar compounds, it should be handled as a potential skin, eye, and respiratory irritant. The broader class of pyridine derivatives has shown significant in vitro cytotoxic activity in various studies, suggesting that this compound may also possess biological activity that warrants further investigation.
There is a critical need for empirical data to fill the existing knowledge gaps. The following studies are recommended for a comprehensive toxicological assessment:
-
In vitro cytotoxicity screening against a panel of human cell lines, including both cancerous and non-cancerous lines, to determine its potency and selectivity.
-
Genotoxicity assessment using standard assays such as the Ames test and in vitro micronucleus assay.
-
Acute in vivo toxicity studies to determine LD50 values and identify target organs.
-
Metabolism and pharmacokinetic studies to confirm the predicted metabolic pathways and understand the ADME properties of the compound.
A thorough toxicological evaluation is essential before this compound can be considered for any application where human exposure is possible.
References
- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H11NO | CID 4133193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Methoxyphenyl)pyridine | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 3-(3-Methoxyphenyl)pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 3-(3-methoxyphenyl)pyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides a comprehensive analysis of the biological activities associated with this privileged structural motif. We will delve into its critical role in the design of potent anticancer agents, specifically as tubulin polymerization inhibitors, and its utility in the development of selective kappa opioid receptor (KOR) antagonists for potential neurological and psychiatric applications. This document will elucidate the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of compounds featuring this scaffold. Through a synthesis of technical data and field-proven insights, this guide aims to empower researchers in their quest to develop next-generation therapeutics.
Introduction: The Ascendancy of the this compound Scaffold
The pyridine ring is a ubiquitous heterocycle in a multitude of approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle. When coupled with a 3-methoxyphenyl substituent at the 3-position, the resulting scaffold presents a unique three-dimensional arrangement of aromatic and polar features that has proven highly effective for targeting diverse biological macromolecules. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the overall electronic and conformational properties of the molecule, making it a key feature in optimizing drug-target interactions. This guide will focus on two of the most prominent and well-documented biological activities of this scaffold: anticancer and kappa opioid receptor antagonism.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents that function by disrupting microtubule dynamics, a clinically validated strategy for cancer chemotherapy. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis.
Mechanism of Action: Inhibition of Tubulin Polymerization
Derivatives of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which incorporate the this compound core, have been designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. These compounds mimic the cis-stilbene geometry of CA-4, with the pyridine ring serving as a stable bioisostere of the olefinic bond. Molecular docking studies have shown that these molecules fit snugly into the colchicine binding pocket of tubulin, with the trimethoxyphenyl ring occupying a hydrophobic pocket and the 3-methoxyphenylpyridine moiety engaging in key interactions with amino acid residues such as Cys241.[1][2] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle, a crucial apparatus for cell division. The resulting mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly proliferating cancer cells.
Caption: Signaling pathway of this compound tubulin inhibitors.
Structure-Activity Relationship (SAR)
The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings.
-
Substitution on the Phenyl Ring: The presence of a methoxy group at the meta-position of the phenyl ring is often crucial for activity. Modifications at other positions can modulate potency. For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, compounds with electron-donating or electron-withdrawing groups on the B-ring (the phenyl ring at position 3 of the pyridine) exhibited varying degrees of antiproliferative activity against HeLa, MCF-7, and A549 cell lines.[3]
-
Substitution on the Pyridine Ring: The substitution pattern on the pyridine ring itself is critical. The relative orientation of the aryl groups is key for maintaining the CA-4-like conformation.
| Compound/Modification | Target Cell Lines | IC50 (µM) | Key SAR Insight | Reference |
| Compound 9g (3-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine) | HeLa, MCF-7, A549 | 0.25-0.51 | The methoxy group at the meta position of the phenyl ring contributes to potent activity. | [3] |
| Compound 9p (3-(3,4,5-trimethoxyphenyl)-4-(p-tolyl)pyridine) | HeLa, MCF-7, A549 | 0.08-0.15 | Demonstrates that modifications on the B-ring can significantly enhance potency. | [3] |
| Chalcone Derivatives | P. falciparum 3D7 | 0.98-4.16 µg/mL | The position of the nitrogen in the pyridine ring and the methoxy group on the phenyl ring influence antimalarial activity. | [4] |
Experimental Protocols
A common synthetic route involves a Suzuki cross-coupling reaction.[3]
-
Synthesis of the Pyridine Core: Start with a suitably substituted dihalopyridine, for example, 3-bromo-4-chloropyridine.
-
First Suzuki Coupling: React the dihalopyridine with (3,4,5-trimethoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water) to introduce the trimethoxyphenyl group.
-
Second Suzuki Coupling: The resulting mono-arylated pyridine is then reacted with the desired substituted phenylboronic acid (e.g., (3-methoxyphenyl)boronic acid) under similar Suzuki coupling conditions to yield the final 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative.
-
Purification: The final product is purified by column chromatography on silica gel. Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[5]
-
Reagents: Tubulin (lyophilized, >99% pure), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), and the test compound dissolved in DMSO.
-
Procedure: a. Reconstitute tubulin in polymerization buffer on ice. b. In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle). c. Add the tubulin solution to each well. d. Initiate polymerization by incubating the plate at 37°C. e. Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance change versus time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.
This method determines the effect of the compound on the cell cycle distribution of cancer cells.[6][7]
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Kappa Opioid Receptor (KOR) Antagonism
The this compound scaffold has also been successfully incorporated into the design of potent and selective kappa opioid receptor (KOR) antagonists. KOR antagonists are of significant interest for the treatment of mood disorders, addiction, and depression.
Mechanism of Action: Blocking Dynorphin Signaling
The endogenous ligand for the KOR is dynorphin, which upon binding, initiates a signaling cascade that can lead to dysphoria and pro-depressive states. KOR antagonists act by competitively binding to the receptor, thereby blocking the effects of dynorphin. This blockade is thought to alleviate the negative affective states associated with stress and drug withdrawal.
Caption: Competitive antagonism at the Kappa Opioid Receptor.
Structure-Activity Relationship (SAR) in JDTic Analogs
JDTic is a potent and selective KOR antagonist. Studies on JDTic analogs have revealed that the 4-(3-hydroxyphenyl)piperidine moiety is crucial for its activity. Interestingly, replacing the 3-hydroxyphenyl group with a pyridine ring can maintain or even enhance KOR antagonist potency and selectivity.[1][8] This bioisosteric replacement highlights the versatility of the pyridine ring in mimicking the electronic and steric properties of a phenyl ring while potentially offering improved pharmacokinetic properties.
Specifically, an analog where the 3-hydroxyphenyl group was replaced by a 3-pyridyl group demonstrated a high binding affinity and selectivity for the KOR.[1]
| Compound/Modification | KOR Ke (nM) | MOR/KOR Selectivity | DOR/KOR Selectivity | Key SAR Insight | Reference |
| JDTic | ~0.02 | High | High | The 4-(3-hydroxyphenyl)piperidine is a key pharmacophore. | |
| 3b (3-pyridyl analog) | 0.18 | 273 | 16,700 | The 3-pyridyl group is an effective bioisostere for the 3-hydroxyphenyl group, maintaining high potency and selectivity. | [1] |
Experimental Protocols
The synthesis of these complex molecules involves a multi-step sequence. A key step is the coupling of the piperidine core with the pyridine moiety.[1]
-
Synthesis of the Piperidine-Pyridine Core: This can be achieved through a Suzuki or other cross-coupling reaction between a protected piperidone derivative and a suitable pyridineboronic acid or halide.
-
Elaboration of the Piperidine Ring: The piperidone is converted to the corresponding 4-amino-4-pyridylpiperidine.
-
Coupling with the Isoquinoline Moiety: The final step involves the reductive amination or amide coupling of the piperidine derivative with the appropriate isoquinoline carboxamide fragment to yield the final JDTic analog.
-
Purification and Characterization: Purification is typically performed using chromatography, and the final compound is characterized by NMR and mass spectrometry.
This functional assay measures the ability of a compound to inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G proteins coupled to the KOR.[1]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR).
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, NaCl, and a protease inhibitor cocktail.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test antagonist at various concentrations, a KOR agonist (e.g., U-50,488), and [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The antagonist activity is determined by the inhibition of agonist-stimulated [³⁵S]GTPγS binding. The Ke value (equilibrium dissociation constant) of the antagonist is calculated using the Cheng-Prusoff equation.
Antimalarial Activity: A Promising Avenue
Recent studies have also explored the potential of this compound derivatives as antimalarial agents. Chalcones incorporating this scaffold have demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Proposed Mechanism and SAR
The exact mechanism of action of these chalcone derivatives is still under investigation, but they are thought to interfere with essential parasite metabolic pathways. The antimalarial activity is influenced by the substitution pattern on both the pyridine and the methoxyphenyl rings. For instance, the position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridyl) and the position of the methoxy group on the phenyl ring (ortho, meta, or para) significantly impact the IC50 values against P. falciparum.[4]
Experimental Protocol: In Vitro Antimalarial Assay
The in vitro activity of compounds against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in a complete medium.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Assay Setup: Add parasitized erythrocytes to each well and incubate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established itself as a privileged motif in drug discovery. Its presence in potent tubulin polymerization inhibitors and selective KOR antagonists underscores its remarkable adaptability to diverse biological targets. The synthetic tractability of this scaffold allows for extensive SAR exploration, paving the way for the optimization of lead compounds with improved efficacy and pharmacokinetic profiles.
Future research should continue to explore the full potential of this scaffold. Further investigation into its application in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is warranted. Moreover, the development of novel synthetic methodologies to access a wider range of derivatives will undoubtedly lead to the discovery of new and improved drug candidates. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing innovative therapies for unmet medical needs.
References
- 1. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres | RTI [rti.org]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. JDTic - Wikipedia [en.wikipedia.org]
Unraveling the Multifaceted Mechanisms of 3-(3-Methoxyphenyl)pyridine Derivatives in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(3-methoxyphenyl)pyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across multiple disease areas, most notably in oncology and neurology. This in-depth technical guide synthesizes the current understanding of the mechanisms of action of these derivatives, providing a comprehensive resource for researchers engaged in their study and further development. We will delve into the key molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence and detailed protocols for their investigation.
Introduction: The Versatility of the this compound Core
The unique arrangement of the methoxyphenyl and pyridine rings in the this compound core endows it with favorable physicochemical properties, including the ability to participate in various non-covalent interactions with biological macromolecules.[1] This has made it an attractive starting point for the design of small molecule inhibitors and modulators of a range of protein targets. This guide will explore the primary mechanisms through which derivatives of this scaffold exert their biological effects, focusing on their roles as anticancer and neuroactive agents.
Anticancer Mechanisms of Action
Derivatives of this compound have emerged as potent anticancer agents, primarily through their ability to disrupt fundamental cellular processes such as cell division and cell cycle regulation.
Inhibition of Tubulin Polymerization
A significant class of this compound derivatives exerts its anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[2][3]
Mechanism: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3]
Experimental Evidence: Studies on novel 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which incorporate the this compound moiety, have demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and A549.[2] For instance, compound VI in one study showed a high tubulin polymerization inhibitory effect with an IC50 value of 8.92 nM and induced G2/M phase cell cycle arrest and apoptosis.[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to measure the effect of a test compound on tubulin polymerization.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
Glycerol
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Test compound (e.g., a this compound derivative)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare tubulin at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 10% glycerol.
-
Add the test compound at various concentrations to the wells of the microplate. Include positive and negative controls.
-
Add DAPI to each well at a final concentration of 10 µM.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (excitation 360 nm, emission 450 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the negative control.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Another prominent anticancer mechanism of this compound derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4][5]
Mechanism: Certain pyrazolo[3,4-b]pyridine derivatives containing the 3-(4-methoxyphenyl)pyridine moiety act as ATP-competitive inhibitors of CDK2 and CDK9.[4][5] By blocking the activity of these kinases, the compounds prevent the phosphorylation of their substrates, leading to cell cycle arrest and the induction of apoptosis.[4]
Experimental Evidence: Compounds have shown potent inhibitory activity against CDK2 and CDK9, with IC50 values in the micromolar and nanomolar range.[4][5] For example, specific derivatives demonstrated significant cytotoxicity against Hela, MCF7, and HCT-116 cancer cell lines.[4]
Experimental Protocol: In Vitro CDK Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of a compound against CDK2/cyclin E.
Materials:
-
Recombinant human CDK2/cyclin E enzyme
-
CDK substrate peptide (e.g., a peptide derived from histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound
-
Positive control (e.g., roscovitine)
-
Negative control (e.g., DMSO)
-
White 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the CDK2/cyclin E enzyme and the substrate peptide to the wells of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Neurological Mechanisms of Action
The this compound scaffold is also present in compounds targeting the central nervous system (CNS), particularly as modulators of neurotransmitter receptors.
Antagonism of Metabotropic Glutamate Receptor 5 (mGluR5)
Derivatives of this compound have been investigated as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in various neurological and psychiatric disorders.[6]
Mechanism: These compounds act as non-competitive antagonists, binding to an allosteric site on the mGluR5 receptor.[6] This binding prevents the conformational changes necessary for receptor activation by its endogenous ligand, glutamate, thereby modulating downstream signaling pathways, such as the phosphoinositide hydrolysis pathway.[6]
Experimental Evidence: Radiolabeled derivatives have been used to characterize the binding to mGluR5 in rat brain membranes, showing high affinity and selectivity.[6] In vivo studies have demonstrated that systemic administration of these antagonists can block the effects of mGluR5 agonists.[6]
Experimental Protocol: Radioligand Binding Assay for mGluR5
This protocol details a competitive binding assay to determine the affinity of a test compound for the mGluR5 receptor.
Materials:
-
Rat brain membranes (from a region with high mGluR5 expression, e.g., hippocampus)
-
Radioligand (e.g., [³H]M-MTEP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound
-
Non-specific binding control (e.g., unlabeled MPEP)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the rat brain membranes, the radioligand at a concentration near its Kd, and the test compound dilutions.
-
For determining non-specific binding, add a high concentration of the unlabeled competitor.
-
Incubate the plate at room temperature for 1 hour.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration and determine the Ki value of the test compound.
Other Potential Mechanisms
The versatility of the this compound scaffold has led to its incorporation into molecules with other biological activities, including:
-
Antimalarial and Antimicrobial Activity: Derivatives have shown potential as antimalarial and antimicrobial agents, although the specific mechanisms are still under investigation.[7][8][9][10]
-
Factor Xa Inhibition: The highly successful anticoagulant drug, apixaban, contains a related 1-(4-methoxyphenyl)pyrazole moiety, highlighting the potential of this broader chemical space in targeting serine proteases.[11]
Data Summary and Visualization
Quantitative Data Summary
| Compound Class | Target | Assay Type | Key Findings (IC50/Ki) | Reference |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin | Polymerization Assay | Potent inhibition (e.g., 8.92 nM for compound VI) | [2],[3] |
| Pyrazolo[3,4-b]pyridines | CDK2/CDK9 | Kinase Assay | Micromolar to nanomolar inhibition | [4],[5] |
| Pyridine Derivatives | mGluR5 | Radioligand Binding | High affinity (e.g., Ki of 15-30 nM) | [6] |
Signaling Pathway Diagrams
Diagram 1: Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Diagram 2: CDK Inhibition Pathway
References
- 1. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 | MDPI [mdpi.com]
- 6. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]
- 9. 3-(4-Methoxyphenyl)pyridine | 5958-02-1 | Benchchem [benchchem.com]
- 10. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A-Scientist's Guide to the Synthesis of 3-(3-Methoxyphenyl)pyridine via Suzuki-Miyaura Cross-Coupling
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 3-(3-Methoxyphenyl)pyridine, a biaryl compound of significant interest in medicinal chemistry and materials science. The protocol herein leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not just a stepwise protocol but also the underlying mechanistic principles and safety considerations essential for successful and safe execution.
Introduction and Significance
Biaryl scaffolds are privileged structures in numerous biologically active compounds and functional materials. The specific target of this protocol, this compound, represents a key structural motif that can be further elaborated in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the pivotal carbon-carbon bond in this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[3]
This protocol details the palladium-catalyzed coupling of 3-bromopyridine with 3-methoxyphenylboronic acid. The selection of these starting materials is based on their ready availability and the reactivity profile of aryl bromides in Suzuki couplings.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4][5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromopyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1][2]
-
Transmetalation: The organic moiety from the activated organoboron species (3-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple to form the new carbon-carbon bond of the desired biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
Caption: Suzuki-Miyaura Catalytic Cycle
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromopyridine | 626-55-1 | 158.01 | 10.0 | 1.0 |
| 3-Methoxyphenylboronic acid | 10365-98-7 | 151.96 | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.58 | 0.2 | 0.02 |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 | 20.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 | 10 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - |
Hazard Identification and Safety Precautions
Researcher's Responsibility: It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromopyridine: Flammable liquid and vapor.[8][11] Harmful if swallowed and causes skin and serious eye irritation.[8][29] May cause respiratory irritation.[8][9]
-
3-Methoxyphenylboronic acid: Causes skin and serious eye irritation.[16] May cause respiratory irritation.[16]
-
Tetrakis(triphenylphosphine)palladium(0): May cause eye, skin, and respiratory tract irritation.[7] The toxicological properties have not been fully investigated.[7] Handle with care, minimizing dust generation.[7]
-
Sodium Carbonate: Causes serious eye irritation.[10][13][17][21][23]
-
Toluene: Highly flammable liquid and vapor.[14][24][25] May be fatal if swallowed and enters airways.[24][25] Causes skin irritation and may cause drowsiness or dizziness.[14][24] Suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[14][24][25]
-
Ethanol: Highly flammable liquid and vapor.[18][20][22][27][28] Causes serious eye irritation.[18][22][28]
Detailed Experimental Protocol
Caption: Experimental Workflow Diagram
1. Reaction Setup:
- To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromopyridine (1.58 g, 10.0 mmol), 3-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).[30]
- Rationale: Using a slight excess of the boronic acid (1.2 equivalents) helps to drive the reaction to completion. Sodium carbonate is a commonly used base that is effective and cost-efficient.
2. Solvent Addition and Degassing:
- Add toluene (50 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.[30]
- Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
- Rationale: The solvent system is a biphasic mixture that facilitates the dissolution of both organic and inorganic reagents. Degassing is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
3. Catalyst Addition:
- Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mol%).
- Rationale: The catalyst is added after degassing to minimize its exposure to atmospheric oxygen. 2 mol% is a typical catalyst loading for this type of reaction.
4. Reaction:
- Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
- Rationale: Heating accelerates the rate of reaction. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.
5. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Add 50 mL of deionized water to the flask and stir for 10 minutes.
- Transfer the mixture to a separatory funnel.
- Rationale: The addition of water dissolves the inorganic salts, facilitating their removal during the extraction process.
6. Extraction:
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Rationale: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer.
7. Purification:
- Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is recommended.
- Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.
- Rationale: Column chromatography is a standard and effective method for purifying organic compounds from unreacted starting materials and reaction byproducts.[30]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Expected Results
This protocol is expected to yield this compound in good to excellent yields (typically 75-90%), depending on the purity of the starting materials and the careful execution of the experimental procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use fresh catalyst. |
| Insufficient base | Check the quality and quantity of the base. | |
| Low reaction temperature | Ensure the reaction is maintained at reflux. | |
| Formation of Byproducts | Prolonged reaction time | Monitor the reaction closely and stop it upon completion. |
| Impure starting materials | Use high-purity reagents. | |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. faggi.it [faggi.it]
- 7. westliberty.edu [westliberty.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. benchchem.com [benchchem.com]
- 10. natrium.com [natrium.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. etisoda.com [etisoda.com]
- 18. safetymanagementkey.com [safetymanagementkey.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. guttmanenergy.com [guttmanenergy.com]
- 21. nexchem.co.uk [nexchem.co.uk]
- 22. gpreinc.com [gpreinc.com]
- 23. tatachemicals.com [tatachemicals.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. chemos.de [chemos.de]
- 26. henrycounty.in.gov [henrycounty.in.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. chemos.de [chemos.de]
- 29. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-(3-Methoxyphenyl)pyridine as a Foundational Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of 3-(3-methoxyphenyl)pyridine, a versatile mono-pyridyl ligand, in the context of transition metal catalysis. Pyridine-based ligands are fundamental in coordination chemistry and have been instrumental in the development of robust homogeneous catalysts.[1][2] This document details the synthesis of the ligand, the preparation of its palladium(II) complexes, and its direct application in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By elucidating the causality behind experimental design and providing validated, step-by-step protocols, this guide serves as a practical resource for researchers in catalysis, organic synthesis, and pharmaceutical development.
Introduction: The Strategic Role of Pyridyl Ligands
Pyridyl derivatives are a cornerstone class of N-donor ligands in transition metal catalysis. Their utility stems from a combination of electronic and steric properties that can be finely tuned to stabilize metal centers, modulate reactivity, and influence selectivity.[1][3] The nitrogen atom's lone pair provides a strong σ-donation to the metal, while the pyridine ring's π-system can participate in π-backbonding, stabilizing low-valent metal species crucial for catalytic cycles.[2][3]
This compound introduces specific attributes:
-
Electronic Effect: The methoxy group at the meta-position of the phenyl ring is a moderately electron-donating group, which can subtly influence the electron density on the pyridine nitrogen and, consequently, the coordinated metal center.
-
Steric Profile: The aryl substituent at the 3-position of the pyridine ring provides moderate steric bulk, influencing the coordination sphere of the metal and potentially impacting the rates of oxidative addition and reductive elimination.[4]
-
Coordination Mode: As a monodentate ligand, it offers predictable coordination, typically forming square planar complexes with Pd(II) precursors.[5]
These characteristics make this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[6]
Synthesis and Preparation Protocols
A reliable supply of high-purity ligand and well-defined catalyst precursors is paramount for reproducible catalytic results. The following protocols are optimized for standard laboratory settings.
Protocol: Synthesis of this compound Ligand via Suzuki-Miyaura Coupling
This protocol employs a standard palladium-catalyzed Suzuki-Miyaura reaction, a robust method for forming aryl-aryl bonds.[7]
Workflow Diagram: Ligand Synthesis
Caption: Workflow for the Suzuki-Miyaura synthesis of the target ligand.
Materials & Reagents:
-
3-Bromopyridine
-
3-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, Ethyl Acetate (EtOAc)
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a nitrogen-flushed round-bottom flask, add 3-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 ratio).
-
Add a 2M aqueous solution of Na₂CO₃ (2.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.
Protocol: Preparation of trans-Dichlorobis(this compound)palladium(II) Complex
The synthesis of a well-defined Pd(II) precatalyst allows for greater control and reproducibility in catalytic applications.[5]
Materials & Reagents:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile or Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Palladium(II) chloride (1.0 eq) in a minimal amount of hot acetonitrile or methanol with stirring.
-
In a separate flask, dissolve this compound (2.1 eq) in the same solvent.
-
Slowly add the ligand solution to the PdCl₂ solution. A yellow precipitate should form immediately or upon stirring.
-
Stir the mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with small portions of the reaction solvent and then with a non-polar solvent like hexane or diethyl ether to remove unreacted ligand.
-
Dry the yellow solid under vacuum to yield the trans-[PdCl₂(this compound)₂] complex. Characterization can be performed using IR spectroscopy (to observe Pd-Cl and Pd-N stretching) and elemental analysis.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound is demonstrated by its performance in key synthetic transformations. The following protocols can utilize either the pre-formed Pd(II) complex or an in situ generated catalyst from a Pd(0) or Pd(II) source and the free ligand.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for C(sp²)-C(sp²) bond formation.[7][8] The pyridine ligand facilitates the catalytic cycle by stabilizing the palladium center.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Arylation of 4-Bromoanisole
-
Catalyst Preparation (in situ): In a nitrogen-flushed vial, add Pd₂(dba)₃ (1.0 mol%), this compound (4.0 mol%), and a magnetic stir bar.
-
Reagents: To the vial, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent: Add anhydrous dioxane or toluene (to achieve ~0.2 M concentration of the aryl halide).
-
Reaction: Seal the vial and heat the mixture to 100°C for 8-16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Purify by column chromatography to obtain the biphenyl product.
Table 1: Representative Suzuki-Miyaura Coupling Results
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >90 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Methylphenylboronic acid | >85 |
| 3 | 2-Bromotoluene | 3-Furylboronic acid | >80 |
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a powerful route to substituted olefins.[9][10]
Catalytic Cycle: Heck Reaction
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Arylation of Styrene
-
Setup: In a nitrogen-flushed Schlenk tube, add Pd(OAc)₂ (2.0 mol%), this compound (4.0 mol%), iodobenzene (1.0 eq), and a stir bar.
-
Reagents: Add styrene (1.5 eq) followed by triethylamine (Et₃N, 2.0 eq) as the base.
-
Solvent: Add anhydrous DMF or NMP as the solvent.
-
Reaction: Seal the tube and heat to 110-120°C for 12 hours. The reaction mixture typically turns black as palladium nanoparticles form.
-
Workup: After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography to yield trans-stilbene.
Table 2: Representative Heck Reaction Results
| Entry | Aryl Halide | Alkene | Yield (%) |
| 1 | Iodobenzene | Styrene | >95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | >88 |
| 3 | 1-Iodonaphthalene | 1-Octene | >75 |
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and amines.[11][12] The choice of ligand is critical to prevent side reactions like β-hydride elimination from the palladium-amido intermediate.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Arylation of Morpholine
-
Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1.5 mol%), this compound (6.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagents: Outside the glovebox, add 4-chlorotoluene (1.0 eq), morpholine (1.2 eq), and anhydrous toluene under a nitrogen atmosphere.
-
Reaction: Seal the vial and heat to 100°C for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with water. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the N-arylated product.
Table 3: Representative Buchwald-Hartwig Amination Results
| Entry | Aryl Halide | Amine | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | >90 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | >85 |
| 3 | 2-Bromopyridine | Dibenzylamine | >78 |
Concluding Remarks and Mechanistic Insights
This compound serves as a robust and effective monodentate ligand for a range of palladium-catalyzed cross-coupling reactions. Its primary role is to stabilize the catalytically active Pd(0) species and the Pd(II) intermediates throughout the catalytic cycle.[13] The moderate steric hindrance and electronic properties offer a balance that promotes high catalytic turnover without completely shutting down reactivity, making it a versatile choice for initial screening and methods development.
The protocols described herein are self-validating systems designed for high reproducibility. The causality for key experimental choices is as follows:
-
Base Selection: The choice of base is critical and reaction-dependent. A weak inorganic base like Na₂CO₃ or K₃PO₄ is sufficient for the Suzuki reaction to activate the boronic acid.[14] The Heck reaction requires a non-nucleophilic organic base like Et₃N to neutralize the H-X generated.[15] The Buchwald-Hartwig amination necessitates a strong, non-nucleophilic base like NaOtBu to deprotonate the amine and form the key palladium-amido complex.[12]
-
Solvent: Aprotic polar solvents (e.g., Dioxane, Toluene, DMF) are chosen for their ability to dissolve the reactants and stabilize the charged intermediates in the catalytic cycles.
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio greater than 2:1 is often used to ensure the metal center remains coordinated and to prevent catalyst decomposition, especially at the high temperatures required for these reactions.
By providing a solid foundation in ligand synthesis, catalyst preparation, and application, this guide empowers researchers to confidently employ this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 3. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes & Protocols: The Strategic Use of 3-(3-Methoxyphenyl)pyridine and Related Scaffolds in Modern Kinase Inhibitor Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor, particularly in the hinge region of the ATP-binding pocket of kinases, makes it a cornerstone of modern kinase inhibitor design. This guide provides an in-depth analysis of the application of 3-substituted pyridines, with a special focus on the 3-(3-Methoxyphenyl)pyridine moiety and its bioisosteres, in the synthesis of potent and selective kinase inhibitors. We will use the Bcr-Abl inhibitor Nilotinib as a central case study to illustrate synthetic strategies and provide detailed, field-proven protocols.
The Pyridine Scaffold: A Privileged Moiety in Kinase Inhibition
Protein kinases, which regulate the majority of cellular pathways, have become one of the most important classes of drug targets, particularly in oncology.[1] The design of small molecules that can effectively compete with ATP to block kinase activity is a central goal of targeted therapy.
The pyridine nucleus is a recurring motif in this field due to its unique electronic properties and spatial arrangement.[2] The nitrogen atom in the pyridine ring is an excellent hydrogen bond acceptor, a critical feature for anchoring inhibitors to the "hinge region" of the kinase ATP-binding site. This interaction mimics the adenine portion of ATP, providing a strong foundation for potent inhibition.
The 3-position of the pyridine ring serves as a versatile vector for introducing additional pharmacophoric elements that can extend into other regions of the ATP pocket, enhancing potency and modulating selectivity.
The Role of the Methoxyphenyl Group
The methoxyphenyl group, particularly when attached to a core scaffold like pyridine, plays a significant role in kinase binding. The methoxy group's oxygen can act as a hydrogen bond acceptor, while the phenyl ring provides a lipophilic surface for engaging with hydrophobic pockets within the kinase domain.[3][4] In some kinases, such as ALK2, a trimethoxyphenyl group has been shown to interact with a hydrophobic back pocket, forming water-mediated hydrogen bonds with key catalytic residues.[5] This dual-functionality makes the methoxyphenyl substituent a valuable tool for optimizing inhibitor affinity and tailoring selectivity profiles.
Case Study: Nilotinib (Tasigna®), a Bcr-Abl Tyrosine Kinase Inhibitor
Nilotinib is a potent, second-generation tyrosine kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML), particularly in cases resistant to imatinib.[6][7] Its structure is a masterclass in rational drug design, featuring a core 4-(pyridin-3-yl)pyrimidin-2-amine scaffold. This structure places the critical pyridine nitrogen in the perfect position to form a hydrogen bond with the hinge region of the Abl kinase domain.[8] While Nilotinib itself does not contain a methoxyphenyl group, its synthesis and mechanism provide an exemplary framework for understanding the application of 3-substituted pyridines.
The overall structure of Nilotinib highlights how the 3-pyridinyl group acts as a key anchoring element, while other parts of the molecule engage different regions of the kinase to achieve high potency and selectivity.
Bcr-Abl Signaling Pathway and Inhibition by Nilotinib
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells in CML. Nilotinib blocks this activity by inhibiting the autophosphorylation of the kinase, thereby shutting down downstream pro-survival signaling pathways.
Synthetic Strategies and Protocols
The synthesis of kinase inhibitors containing the 3-pyridinyl moiety often relies on robust and scalable chemical reactions. Condensation reactions and palladium-catalyzed cross-couplings are the most common methods employed.
General Synthetic Workflow
The assembly of a complex kinase inhibitor like Nilotinib follows a logical workflow, beginning with the synthesis of key fragments, followed by their coupling, and concluding with purification and biological evaluation.
Protocol 1: Synthesis of a Key Nilotinib Precursor: 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
This protocol describes a reliable method for synthesizing a core fragment of Nilotinib. The key step is the condensation of a guanidino-benzamide with a β-ketoenamine derived from 3-acetylpyridine. This approach is efficient and has been scaled for industrial production.[9]
Materials and Reagents:
-
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide
-
3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one
-
n-Butanol
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (1.0 equivalent).
-
Add n-butanol to the vessel (approx. 10 mL per gram of starting material).
-
Add 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1.1 equivalents) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 110-115 °C and maintain at this temperature for 9-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Filter the separated solid under vacuum.
-
Wash the crude solid sequentially with hot deionized water (approx. 10 mL/g) and hot methanol (approx. 10 mL/g) to remove impurities.
-
-
Drying: Dry the purified product under vacuum at 60-65 °C to a constant weight to yield the Nilotinib base.
Causality Note: The use of n-butanol as a solvent is strategic; its high boiling point allows the condensation reaction to proceed at an elevated temperature, ensuring a reasonable reaction rate. The successive hot washes with water and methanol are critical for removing unreacted starting materials and polar byproducts, yielding a product of high purity without the need for column chromatography at this stage.[9]
Protocol 2: Alternative Synthesis via Amide Coupling
An alternative and highly versatile route involves a final-stage amide bond formation. This is particularly useful for generating analogues for structure-activity relationship (SAR) studies.[10]
Materials and Reagents:
-
4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (Intermediate from a separate synthesis)
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetonitrile (CH₃CN), dry
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Acid Activation: In a dry flask under an argon atmosphere, dissolve 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (1.0 equivalent) in dry acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equivalents) followed by the coupling agent HATU (1.3 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated acid mixture, add a solution of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.2 equivalents) in dry acetonitrile.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product.
-
Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable), making it ideal for the synthesis of valuable final compounds.[10] The basic DIPEA acts as a proton scavenger, facilitating both the acid activation and the subsequent nucleophilic attack by the aniline. This method's modularity allows for the easy substitution of either the benzoic acid or aniline fragment to rapidly generate a library of analogues.
Structure-Activity Relationship (SAR) and Biological Evaluation
The development of potent kinase inhibitors is an iterative process of synthesis and biological testing. The 3-substituted pyridine scaffold serves as an excellent starting point for SAR exploration.
| Compound/Scaffold | Target Kinase(s) | Key SAR Insights | Potency (IC₅₀) | Reference |
| Nilotinib | Bcr-Abl | The 3-pyridinyl group is critical for hinge binding. The trifluoromethyl and imidazole moieties enhance potency and define selectivity. | <30 nM | [6] |
| 3,5-Diaryl-2-aminopyridine Series | ALK2 | Substitution of a 3-phenol with a 4-phenylpiperazine greatly increased cellular potency. | Varies (low nM to µM) | [5] |
| Pyrido[2,3-d]pyrimidine Series | FGFr | A 6-(3',5'-dimethoxyphenyl) moiety conferred high selectivity for FGFr over other kinases like PDGFr and EGFr. | 60 nM (for FGFr) | [11] |
| 3-Substituted Quinolines | PDGF-RTK | A 6-methoxypyridin-3-yl group at the 3-position of a dimethoxyquinoline core resulted in potent inhibition. | ~20 nM | [3] |
Table 1: Summary of SAR data for various kinase inhibitors featuring pyridine or related scaffolds.
Conclusion
The this compound moiety and related 3-substituted pyridines are foundational scaffolds in the rational design of kinase inhibitors. Their inherent ability to engage the conserved hinge region of the kinase ATP-binding site provides a reliable anchor point for inhibitor development. As demonstrated by the synthesis of Nilotinib, these scaffolds can be incorporated through robust and versatile synthetic routes, such as condensations and amide couplings. By systematically modifying the substituents on the pyridine and associated rings, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules, paving the way for the development of next-generation targeted therapies.
References
- 1. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(3-Methoxyphenyl)pyridine: A Versatile Building Block for Advanced Organic Electronics
Introduction: The Strategic Importance of Methoxy-Substituted Pyridyl Scaffolds in Organic Electronics
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Among the vast library of heterocyclic compounds, pyridine derivatives have emerged as a privileged class of materials due to their inherent electron-deficient nature, which facilitates electron transport and injection.[1][2][3] The strategic incorporation of a methoxyphenyl group, as seen in 3-(3-methoxyphenyl)pyridine, introduces a valuable combination of electronic and steric properties. The methoxy group (–OCH₃) is a moderately electron-donating group, which can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials.[4] This modulation is critical for optimizing charge injection barriers and achieving balanced charge transport within a device. Furthermore, the presence of the methoxy group can influence the morphology and solubility of the final compounds, which are crucial parameters for device fabrication. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in the synthesis of novel materials for organic electronics, complete with detailed protocols and an analysis of its structure-property relationships.
Core Attributes and Synthetic Accessibility
This compound is a solid, crystalline powder with good solubility in common organic solvents like ethanol and dichloromethane, and low solubility in water.[5] Its molecular structure offers several key features for the design of organic electronic materials:
-
Tunable Electronic Properties: The pyridine ring acts as an electron acceptor, while the methoxyphenyl group can serve as a mild electron donor. This donor-acceptor character is a fundamental design principle for many functional organic materials.
-
Versatile Reactivity: The pyridine and phenyl rings can be functionalized through various cross-coupling reactions, allowing for the construction of larger, more complex molecular architectures.[5]
-
Improved Processability: The methoxy group can enhance the solubility of the resulting materials, making them more amenable to solution-based processing techniques, which are often more cost-effective than vacuum deposition methods.
The synthesis of this compound is readily achievable through standard palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction offers high yields, mild reaction conditions, and excellent functional group tolerance.[5]
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic structure of this compound makes it an excellent scaffold for various components of an OLED device stack, including hole transport materials (HTMs), electron transport materials (ETMs), and emissive materials.[1][2]
As a Core for Hole Transport Materials (HTMs)
By incorporating electron-donating triarylamine moieties, this compound can be transformed into efficient HTMs. The pyridine core helps to modulate the HOMO level for efficient hole injection from the anode, while the triarylamine groups provide the necessary charge-carrying pathways.
Protocol 1: Synthesis of a Triarylamine-Functionalized this compound Derivative for use as an HTM
This protocol outlines a general procedure for the synthesis of a hole-transporting material derived from this compound, utilizing a Buchwald-Hartwig amination reaction.
Reaction Scheme:
A representative reaction scheme for the synthesis of a hole transport material.
Materials:
-
3-Bromo-5-(3-methoxyphenyl)pyridine (1.0 eq)
-
Di(p-tolyl)amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-bromo-5-(3-methoxyphenyl)pyridine, di(p-tolyl)amine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
In a separate vial, dissolve palladium(II) acetate and tri(tert-butyl)phosphine in anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The thermal stability can be assessed by thermogravimetric analysis (TGA), and the electrochemical properties (HOMO/LUMO levels) by cyclic voltammetry (CV).
| Property | Expected Value |
| HOMO Level | -5.2 to -5.5 eV |
| LUMO Level | -2.1 to -2.4 eV |
| Glass Transition Temp. (Tg) | > 100 °C |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |
Table 1: Typical properties of triarylamine-based HTMs derived from a pyridine core.
As a Building Block for Electron Transport Materials (ETMs)
The inherent electron-deficient nature of the pyridine ring makes this compound a suitable core for ETMs.[3] By attaching other electron-withdrawing groups or extending the π-conjugation, materials with low-lying LUMO levels can be synthesized, facilitating electron injection from the cathode.
Application in Organic Photovoltaics (OPVs)
In OPVs, materials derived from this compound can function as either electron donors or acceptors, depending on the molecular design. The ability to tune the energy levels is crucial for achieving efficient charge separation at the donor-acceptor interface.
Workflow for Material Integration and Device Fabrication:
A generalized workflow for fabricating organic electronic devices.
Structure-Property Relationships: The Role of the Methoxy Group and Pyridine Nitrogen
The position of the nitrogen atom in the pyridine ring and the substitution pattern of the methoxy group have a profound impact on the material's properties.
-
Nitrogen Position: The position of the nitrogen atom influences the LUMO energy level and electron mobility. Materials with the nitrogen atom in the 3-position, as in our building block, often exhibit a good balance of electron-transporting properties and synthetic accessibility.
-
Methoxy Group Position: A methoxy group in the meta-position of the phenyl ring, as in this compound, has a moderate electron-donating effect. This can raise the HOMO level, which is beneficial for hole injection in HTMs, without significantly compromising the material's thermal stability.
Conclusion and Future Outlook
This compound is a highly versatile and synthetically accessible building block for the development of advanced materials for organic electronics. Its unique combination of electronic and steric properties allows for the fine-tuning of material characteristics to meet the specific demands of OLEDs, OPVs, and other organic electronic devices. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this promising molecular scaffold. Future research will likely focus on the development of more complex, multi-functional materials derived from this compound, aiming for even higher device efficiencies, longer operational lifetimes, and lower manufacturing costs.
References
- 1. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 3-(3-Methoxyphenyl)pyridine
Authored by: A Senior Application Scientist
Abstract
The 3-arylpyridine scaffold, particularly 3-(3-methoxyphenyl)pyridine, is a privileged structure in modern chemical research, serving as a cornerstone for numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic architecture—an electron-deficient pyridine ring juxtaposed with a moderately electron-rich methoxyphenyl substituent—presents both challenges and opportunities for selective chemical modification. This guide provides a comprehensive overview of strategic approaches to functionalize the pyridine moiety of this compound. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for electrophilic and radical substitutions, directed ortho-metalation (DoM), and transition-metal-catalyzed C-H activation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of this compound
The functionalization of pyridine rings is a central theme in heterocyclic chemistry.[2] In the context of this compound, the synthetic chemist is faced with a fascinating challenge of regioselectivity. The pyridine nitrogen atom acts as a powerful electron-withdrawing group via induction and resonance, rendering the ring electron-deficient and generally resistant to classical electrophilic aromatic substitution (EAS).[3] Conversely, this electronic deficiency makes the ring susceptible to nucleophilic and radical attacks, primarily at the C2, C4, and C6 positions.[4]
The 3-methoxyphenyl group at the C3 position introduces steric and electronic biases that must be carefully considered when planning a synthetic route. Understanding these intrinsic properties is paramount to achieving predictable and high-yielding transformations. This guide will navigate these complexities, offering practical strategies to access a diverse range of derivatives.
Strategy 1: Directed ortho-Metalation (DoM) for C2-Functionalization
Directed ortho-metalation is arguably the most reliable and versatile strategy for achieving selective functionalization at the C2 position of the pyridine ring. The pyridine nitrogen itself serves as an intrinsic Directed Metalation Group (DMG), coordinating to a strong lithium base and directing deprotonation to the adjacent C2-proton.[5][6]
Causality of Experimental Choices:
-
Base Selection: Standard alkyllithiums like n-BuLi can act as nucleophiles, leading to competitive addition at the C2 or C6 positions.[7] To circumvent this, a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is employed. These bases favor proton abstraction (deprotonation) over nucleophilic addition.[8]
-
Low Temperature: The reaction is conducted at -78 °C to ensure the kinetic stability of the highly reactive aryllithium intermediate and to suppress side reactions.
Workflow for Directed ortho-Metalation (DoM)
References
- 1. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
Application Note & Protocol: A Scalable Synthesis of 3-(3-Methoxyphenyl)pyridine for Preclinical Development
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of 3-(3-Methoxyphenyl)pyridine, a key heterocyclic scaffold frequently utilized in medicinal chemistry and preclinical drug development. We present a comprehensive guide based on the Suzuki-Miyaura cross-coupling reaction, selected for its high functional group tolerance, operational simplicity, and proven scalability. This guide explains the mechanistic rationale behind the chosen methodology, offers a step-by-step protocol for gram-scale synthesis, and discusses critical considerations for process optimization, purification, and quality control to ensure the material is suitable for preclinical studies.
Introduction: The Importance of the Aryl-Pyridine Scaffold
The 3-arylpyridine motif is a privileged structure in modern pharmacology. Its unique electronic properties and ability to engage in hydrogen bonding and π-stacking interactions make it a cornerstone for designing molecules that target a wide array of biological entities. Derivatives of this compound, in particular, are integral to compounds investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents[1][2].
As drug candidates progress from discovery to preclinical evaluation, the demand for high-purity active pharmaceutical ingredients (APIs) increases from milligram to multi-gram or even kilogram scales. This transition necessitates a synthetic route that is not only efficient but also reproducible, safe, and economically viable. The objective of this application note is to provide researchers and process chemists with a reliable and well-characterized protocol to meet this demand for this compound.
Strategic Choice of Synthesis: Suzuki-Miyaura Coupling
The formation of the C-C bond between the pyridine and phenyl rings is the key transformation in this synthesis. While several cross-coupling methodologies exist, the two most prominent for this purpose are the Negishi and Suzuki-Miyaura reactions.
-
Negishi Coupling: Employs highly reactive organozinc reagents, offering broad scope and mild reaction conditions.[3][4][5][6] However, the preparation and handling of organozinc intermediates can be sensitive to air and moisture, posing challenges for large-scale operations.
-
Suzuki-Miyaura Coupling: Utilizes organoboron compounds (boronic acids or esters) which are generally solid, stable, and commercially available in great variety.[7][8] The reaction is known for its excellent functional group tolerance, use of relatively benign reagents, and robust performance across different scales, making it an industry standard for constructing biaryl linkages.[9]
For the purpose of scalable preclinical synthesis, we have selected the Suzuki-Miyaura coupling due to the superior stability and ease of handling of the boronic acid reagent, as well as the extensive literature supporting its scalability and reliability[9][10][11].
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by a base, which forms a boronate species, enhancing the nucleophilicity of the aryl group.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)pyridine | 5958-02-1 | Benchchem [benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi_coupling [chemeurope.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with Pyridine Boronic Acids
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common experimental hurdles. Pyridine moieties are ubiquitous in pharmaceuticals, making their incorporation via Suzuki coupling a critical transformation. However, the unique electronic properties of the pyridine ring introduce specific challenges not typically encountered with standard arylboronic acids.
This guide will explain the causality behind common issues and provide field-proven, actionable solutions to optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a 2-pyridylboronic acid failing or giving consistently low yields?
Low yields in Suzuki couplings with 2-pyridylboronic acids are a frequent issue stemming from two primary, interrelated factors: catalyst inhibition and protodeboronation.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, particularly in the 2-position, can coordinate strongly to the palladium catalyst.[3][4] This coordination occupies a site on the metal center that is necessary for the catalytic cycle to proceed, effectively acting as a ligand and inhibiting or deactivating the catalyst. This is often referred to as the "2-pyridyl problem".[4] The Lewis basicity of the pyridine nitrogen interferes with key steps in the catalytic cycle.[3]
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[5] 2-Pyridylboronic acid is notoriously susceptible to this decomposition pathway.[1][6] The mechanism is unique; under neutral pH, it can form a highly reactive zwitterionic intermediate that rapidly fragments.[1][5]
Q2: I observe significant formation of a pyridine byproduct. How can I minimize this protodeboronation?
Observing the pyridine byproduct is a clear indication of protodeboronation.[1] Counterintuitively, for 2-pyridylboronic acid, the rate of this undesired reaction is often fastest at neutral pH.[1] Therefore, controlling the reaction's pH and the form of the boron reagent are critical.
Actionable Solutions:
-
Use a More Stable Boron Reagent: Instead of the free boronic acid, consider using more stable derivatives that are less prone to protodeboronation. These reagents act as a "slow-release" source of the active boronic acid under the reaction conditions.[5]
-
Pinacol esters (BPin): Generally more stable than the corresponding boronic acids.[6]
-
MIDA boronates: These are highly stable, crystalline solids that slowly hydrolyze to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[6]
-
Potassium trifluoroborate salts (BF₃K): Offer increased stability and are less susceptible to protodeboronation.[7]
-
-
Optimize the Base and Conditions:
-
Since the zwitterionic intermediate is the most reactive towards protodeboronation, shifting the pH away from neutral by adding a suitable base can slow this decomposition pathway.[1]
-
For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[8]
-
Q3: My reaction with a 3- or 4-pyridylboronic acid is sluggish. What factors are at play?
While less prone to the severe catalyst inhibition and rapid protodeboronation seen with the 2-isomer, couplings with 3- and 4-pyridylboronic acids can still be challenging.[9] The issues here are often related to the overall electron-deficient nature of the pyridine ring.
-
Slow Transmetalation: The transmetalation step of the Suzuki cycle involves the transfer of the organic group from the boron atom to the palladium center. Electron-deficient heteroaromatic rings, like pyridine, can make this step relatively slow.[2][10]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can also occur, especially if the reaction conditions allow for the presence of oxygen or Pd(II) species.[7][11]
Actionable Solutions:
-
Employ a Highly Active Catalyst System: To overcome the slow transmetalation, a more reactive catalyst is needed. This is achieved by pairing a palladium source with a specialized ligand.
-
Bulky, Electron-Rich Ligands: Buchwald dialkylbiaryl phosphine ligands such as SPhos and RuPhos are exceptionally effective.[7][12][13] These ligands stabilize the palladium catalyst, accelerate the key steps of the catalytic cycle, and their steric bulk can help prevent the pyridine nitrogen from inhibiting the catalyst.[7][12]
-
-
Choose the Right Base: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[14][15] A strong, non-nucleophilic base is often required.
Troubleshooting Workflow & Experimental Protocols
When a Suzuki coupling with a pyridine boronic acid fails, a systematic approach is crucial. The following workflow can help diagnose and solve the problem.
Caption: A workflow diagram for troubleshooting low yields.
General Protocol for Challenging Suzuki Coupling of a Pyridylboronic Acid
This protocol is a robust starting point and should be optimized for specific substrates. It incorporates best practices to mitigate the common failure modes discussed.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Pyridine Boronic Acid Derivative (e.g., pinacol ester) (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Buchwald Ligand (e.g., SPhos or RuPhos, 2-4 mol%)
-
Base (e.g., anhydrous, finely powdered K₃PO₄, 2.0–3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the pyridine boronic acid derivative, the base, the palladium pre-catalyst, and the ligand.[7]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours).[3] Monitor progress by TLC, GC-MS, or LC-MS.[7]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired coupled product.[7]
Key Parameter Optimization Tables
The choice of ligand and base is critical for success. The following tables summarize recommendations based on literature and field experience.
Table 1: Ligand Selection Guide for Pyridine Couplings
| Ligand | Structure | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent general ligand for heteroaryl couplings. High activity and stability.[12][18] Effective for coupling aminopyridines without catalyst inhibition.[12] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides superior results for electron-deficient or sterically hindered substrates.[13][19] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for coupling less reactive aryl chlorides.[7] |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | A highly electron-rich and bulky monophosphine ligand, effective for challenging couplings.[20] |
Table 2: Base & Solvent Compatibility
| Base | Recommended Solvents | Comments |
| K₃PO₄ | Dioxane, Toluene, THF | Often the base of choice for difficult couplings. Its solubility can be low, but it is highly effective.[7][16] |
| Cs₂CO₃ | Dioxane, DMF, Toluene | Stronger and more soluble than K₂CO₃. Very effective but more expensive.[8] |
| K₂CO₃ | Dioxane/H₂O, Acetonitrile/H₂O | A standard, cost-effective choice. The presence of water can aid solubility and boronate formation but may increase protodeboronation.[7] |
| KF | Dioxane, THF | A milder base, useful when substrates are sensitive to harsh basic conditions.[2][20] |
Mechanistic Considerations: The Role of the Pyridine Nitrogen
Understanding the mechanism of catalyst inhibition is key to overcoming it. The lone pair on the pyridine nitrogen can bind to the Pd(0) or Pd(II) center, disrupting the catalytic cycle.
Caption: Catalyst inhibition by pyridine nitrogen.
Bulky ligands like SPhos and RuPhos sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate and deactivate the catalyst. This allows the desired catalytic cycle to proceed efficiently.
By systematically addressing the potential points of failure—catalyst activity, boronic acid stability, and reaction conditions—researchers can successfully implement the Suzuki-Miyaura coupling for the synthesis of valuable pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 17. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SPhos - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 3-(3-Methoxyphenyl)pyridine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenyl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this important biaryl compound, a common scaffold in medicinal chemistry. The control and identification of impurities are critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products[1][2]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevalent Suzuki-Miyaura cross-coupling reaction used for this synthesis. Our goal is to equip you with the expertise to diagnose, mitigate, and control potential impurities effectively.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds but is susceptible to several side reactions that can lead to a range of process-related impurities[3][4][5]. Understanding the mechanisms behind the formation of these byproducts is the first step toward developing a robust and high-purity synthetic process.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and analysis, providing explanations for their cause and actionable solutions.
Q1: My LC-MS/GC-MS analysis shows a significant peak with a molecular weight of 186.22 g/mol , which corresponds to C14H14O2. The mass spectrum is distinct from my product. What is this impurity?
A: This impurity is almost certainly 3,3'-dimethoxybiphenyl , the homocoupling product of your 3-methoxyphenylboronic acid starting material.
-
Causality & Mechanism: Homocoupling of boronic acids is a well-known side reaction in Suzuki couplings and can be mediated by two primary pathways[6][7]:
-
Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled dimer and regenerating Pd(0)[8]. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react stoichiometrically with the boronic acid to form the homocoupled product before the main catalytic cycle is established[6][8].
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles[9]. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the Pd(II)-mediated pathway.
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the homocoupling side reaction[8].
-
Reaction Order: Add the palladium catalyst last, after the mixture of substrates and base has been assembled and degassed.
-
Q2: My reaction yield is low, and I've identified a significant amount of pyridine (MW: 79.10 g/mol ) in my crude mixture. What is causing this?
A: The presence of pyridine indicates that your starting material, likely a 3-halopyridine (e.g., 3-bromopyridine), is undergoing dehalogenation .
-
Causality & Mechanism: Dehalogenation is a reductive process where the halogen atom is replaced by a hydrogen atom. The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species[9][10]. This species can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water. The aryl group and the hydride can then undergo reductive elimination from the palladium center to yield the dehalogenated arene (pyridine)[10]. N-heterocyclic halides, such as pyridines, are particularly susceptible to this side reaction[9][11].
-
Troubleshooting & Prevention:
-
Solvent & Base Selection: Avoid using alcohol-based solvents or strong alkoxide bases if dehalogenation is a major issue. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃[9].
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often favor the desired cross-coupling pathway over dehalogenation[9][12].
-
Temperature Control: High temperatures can sometimes promote dehalogenation. Try running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C).
-
Water Content: While some water is often necessary, excessive amounts can be a proton source. Ensure your solvents are appropriately dried if using anhydrous conditions.
-
Q3: I have an impurity with the same mass as my product (MW: 185.22 g/mol ) but a different retention time in HPLC and distinct aromatic signals in ¹H NMR. What is it?
A: You are likely dealing with a positional isomer , such as 3-(2-methoxyphenyl)pyridine or 3-(4-methoxyphenyl)pyridine.
-
Causality & Mechanism: This type of impurity arises directly from isomeric impurities present in your starting materials. For instance, your commercial 3-methoxyphenylboronic acid may contain small amounts of the 2-methoxy and/or 4-methoxy isomers. The Suzuki reaction is generally not selective for one isomer over another, so any isomeric boronic acids will couple with your 3-halopyridine.
-
Troubleshooting & Prevention:
-
Starting Material Purity: The most critical step is to verify the purity of your starting materials before starting the synthesis. Analyze your 3-methoxyphenylboronic acid by ¹H NMR and/or HPLC.
-
Purification: If the starting material is impure, consider recrystallizing it to remove the unwanted isomers.
-
Chromatographic Separation: If the impurity has already formed, careful column chromatography is usually required to separate the final positional isomers. Developing a robust HPLC method is key to resolving and quantifying them.
-
-
Identification via NMR: NMR spectroscopy is the definitive tool for distinguishing these isomers[13].
-
¹H NMR: The splitting patterns and coupling constants of the aromatic protons are highly diagnostic. For the desired meta-product, you will see a characteristic set of signals. The ortho-isomer will show different splitting due to proximity effects, and the highly symmetric para-isomer will often show two distinct doublets (an AA'BB' system) for the methoxyphenyl ring protons[13].
-
¹³C NMR: The number of unique signals in the aromatic region will differ based on the symmetry of the molecule. The para-isomer, being the most symmetric, will have fewer signals than the meta or ortho isomers.
-
Q4: My GC-MS analysis shows a peak corresponding to anisole (MW: 108.14 g/mol ). How is this forming?
A: The presence of anisole is due to the protodeboronation of your 3-methoxyphenylboronic acid.
-
Causality & Mechanism: Protodeboronation is the cleavage of the C-B bond, with its replacement by a C-H bond[14]. This side reaction can be promoted by acidic or basic conditions, high temperatures, and the presence of water. It effectively consumes your boronic acid, reducing the overall yield of the desired product.
-
Troubleshooting & Prevention:
-
Control pH: The stability of boronic acids is pH-dependent. Avoid excessively acidic or harsh basic conditions.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the free acids. They can be used directly in the coupling reaction.
-
Reaction Conditions: Minimize reaction time and temperature where possible. Ensure the transmetalation step of the catalytic cycle is efficient to consume the boronic acid in the desired pathway. The choice of base and solvent can significantly influence the rate of protodeboronation[14][15].
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is a typical impurity profile for the Suzuki synthesis of this compound?
A: A comprehensive impurity profile would typically include the species listed in the table below. It is essential to develop analytical methods capable of detecting and quantifying these potential impurities to ensure the quality of the final product[1][16].
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Source | Recommended Analytical Technique |
| 3,3'-Dimethoxybiphenyl | (MeO-Ph)-(Ph-OMe) | 186.22 | Homocoupling of boronic acid | GC-MS, LC-MS |
| 3,3'-Bipyridine | (Py)-(Py) | 156.18 | Homocoupling of 3-halopyridine | LC-MS, GC-MS |
| Pyridine | Py-H | 79.10 | Dehalogenation of 3-halopyridine | Headspace GC-MS |
| Anisole | Ph-OMe | 108.14 | Protodeboronation of boronic acid | Headspace GC-MS |
| 3-Bromopyridine | Br-Py | 157.99 | Unreacted starting material | GC-MS, LC-MS |
| 3-Methoxyphenylboronic Acid | MeO-Ph-B(OH)₂ | 151.96 | Unreacted starting material | LC-MS (ESI-) |
| 3-(4-Methoxyphenyl)pyridine | 4-MeO-Ph-Py | 185.22 | Isomeric impurity in boronic acid | HPLC, LC-MS, NMR |
| 3-(2-Methoxyphenyl)pyridine | 2-MeO-Ph-Py | 185.22 | Isomeric impurity in boronic acid | HPLC, LC-MS, NMR |
Q: What are the primary analytical techniques for identifying these impurities?
A: A multi-technique approach is most effective for comprehensive impurity profiling[2][17].
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A good reverse-phase method can separate the starting materials, the final product, homocoupling products, and positional isomers. Coupled with a UV or DAD detector, it is excellent for quantification[16][18].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities such as dehalogenation and protodeboronation byproducts (pyridine, anisole) and the homocoupling product 3,3'-dimethoxybiphenyl[19][20].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each peak separated by HPLC, which is invaluable for the tentative identification of unknown impurities[16].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of the final product and any isolated impurities, especially for differentiating positional isomers[13].
Q: How can I set up a robust HPLC method to monitor this reaction?
A: A good starting point for a reverse-phase HPLC method would be a C18 column. The mobile phase typically consists of an aqueous buffer (like phosphate or formate) and an organic modifier (acetonitrile or methanol)[21][22][23].
A gradient elution is usually necessary to resolve early-eluting polar compounds (like boronic acid) and later-eluting non-polar compounds (like the homocoupled biphenyl). See the protocol in the next section for a detailed example. Method validation (assessing selectivity, linearity, precision, and accuracy) is crucial for reliable results[18].
Section 3: Standard Operating Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring and Purity Analysis
This protocol provides a general framework for analyzing the crude reaction mixture and final product.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in a 50:50 mixture of Mobile Phase A and B to an approximate concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This method is designed to detect low molecular weight byproducts.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ToF)[19][24].
-
Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dilute the crude sample in a suitable solvent like ethyl acetate or dichloromethane.
Section 4: Visual Guides
Diagram 1: Suzuki-Miyaura Synthesis Pathway
Caption: The catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Diagram 2: Formation of Key Impurities
Caption: Primary mechanistic pathways leading to homocoupling and dehalogenation impurities.
Diagram 3: Impurity Identification Workflow
Caption: A logical workflow for the systematic identification of unknown impurities.
Section 5: References
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. Available at: --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting & Optimization: How to Avoid Dehalogenation Side Reactions in Suzuki Coupling. Available at: --INVALID-LINK--
-
BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Available at: --INVALID-LINK--
-
Rosso, V. W., et al. (2000). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: --INVALID-LINK--
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Donohoe, T. J., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available at: --INVALID-LINK--
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. Available at: --INVALID-LINK--
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Available at: --INVALID-LINK--
-
Wikipedia. Boronic acid. Available at: --INVALID-LINK--
-
Vedejs, E., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: --INVALID-LINK--
-
Silva, B., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: --INVALID-LINK--
-
Vantourout, J. C. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Available at: --INVALID-LINK--
-
BenchChem. Synthesis routes of Pyridine, 4-[(3-methoxyphenyl)methyl]-. Available at: --INVALID-LINK--
-
Cromwell, O. R., et al. (2018). Internal and external catalysis in boronic ester networks. Polymer Chemistry. Available at: --INVALID-LINK--
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: --INVALID-LINK--
-
SIELC Technologies. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. Available at: --INVALID-LINK--
-
Rosso, V. W., et al. (2000). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: --INVALID-LINK--
-
Pipzine Chemicals. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. Available at: --INVALID-LINK--
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: --INVALID-LINK--
-
Chemical Shifts. 2-(2-n-Decyl-4-methoxyphenyl)pyridine - Optional[13C NMR]. Available at: --INVALID-LINK--
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: --INVALID-LINK--
-
BenchChem. (2025). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide. Available at: --INVALID-LINK--
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: --INVALID-LINK--
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: --INVALID-LINK--
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: --INVALID-LINK--
-
ChemicalBook. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis. Available at: --INVALID-LINK--
-
NCBI Bookshelf. (1992). Analytical Methods for Determining Pyridine in Biological Materials. Toxicological Profile for Pyridine. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--
-
Medistri SA. (2024). GC/MS Identification of Impurities. Available at: --INVALID-LINK--
-
Polish Pharmaceutical Society. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (2016). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Available at: --INVALID-LINK--
-
Shimadzu. (2021). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: --INVALID-LINK--
-
PubMed. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: --INVALID-LINK--
-
Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Available at: --INVALID-LINK--
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. Available at: --INVALID-LINK--
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
PubChem. 3-(3-fluoro-4-methoxyphenyl)pyridine. Available at: --INVALID-LINK--
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: --INVALID-LINK--
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry. Available at: --INVALID-LINK--
-
BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities. Available at: --INVALID-LINK--
-
Research in Pharmaceutical Sciences. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available at: --INVALID-LINK--
-
PubMed. (2019). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Available at: --INVALID-LINK--
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. biomedres.us [biomedres.us]
- 18. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 20. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. helixchrom.com [helixchrom.com]
- 23. ptfarm.pl [ptfarm.pl]
- 24. nelsonlabs.com [nelsonlabs.com]
How to increase the yield of 3-(3-Methoxyphenyl)pyridine synthesis
Technical Support Center: 3-(3-Methoxyphenyl)pyridine Synthesis
A Guide for Optimizing Yield and Purity
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield of this important biaryl compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
The most prevalent and versatile method for constructing the C-C bond in this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and generally uses stable, non-toxic organoboron reagents.[1][3] However, the unique electronic properties of the pyridine ring can present specific challenges. This guide will focus primarily on optimizing the Suzuki-Miyaura coupling, while also addressing common side reactions and alternative strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Synthesis & Initial Setup
Q1: What is the standard reaction scheme for synthesizing this compound via Suzuki-Miyaura coupling?
The reaction involves coupling a pyridine derivative with a phenylboronic acid derivative. There are two primary routes:
-
Route A: 3-Halopyridine (e.g., 3-bromopyridine) + 3-Methoxyphenylboronic acid
-
Route B: 3-Boronylpyridine + 3-Methoxyhalobenzene
Route A is generally more common due to the commercial availability and stability of the starting materials. The reaction requires a palladium catalyst, a ligand, and a base in a suitable solvent.
Q2: I am setting up the reaction for the first time. What is a reliable starting protocol?
A robust starting point is crucial. The following protocol provides a solid baseline from which optimizations can be made.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.
-
Solvent & Degassing: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Section 2: Troubleshooting Low Yields
Low yield is the most common issue encountered. The problem can typically be traced back to one of five key areas: the catalyst system, the base, the solvent, the temperature, or the stability of the reagents.
Q3: My reaction is stalling or giving very low yield. Could the catalyst be the problem?
Yes, the catalyst system (palladium source and ligand) is the heart of the reaction. For a challenging substrate like an electron-deficient pyridine, a simple catalyst like Pd(PPh₃)₄ may not be sufficient.
The "Why": The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1] For electron-deficient halides like 3-bromopyridine, the initial oxidative addition of the aryl halide to the Pd(0) center can be slow. Bulky, electron-rich phosphine ligands accelerate this rate-limiting step and also promote the final reductive elimination, leading to higher catalyst turnover and better yields.[1]
Troubleshooting Steps:
-
Switch to a More Active Ligand: If using a simple phosphine like PPh₃, consider switching to a more sophisticated ligand from the Buchwald or Fu groups. These are designed to be electron-rich and sterically hindered.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ, use a stable Pd(II) pre-catalyst that reliably forms the active catalyst under the reaction conditions.
-
Check Catalyst Loading: While a higher catalyst load might seem better, it can sometimes increase side reactions. Optimize the loading, typically between 1-5 mol%.
| Ligand Type | Examples | Characteristics & Best Use Cases |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Simple, widely used. PPh₃ is effective for reactive substrates. P(t-Bu)₃ is more electron-rich and suitable for less reactive aryl chlorides.[1] |
| Bidentate Phosphines | dppf, Xantphos | Can stabilize the palladium center, preventing palladium black precipitation. Often improves yields for primary amines and challenging substrates.[5] |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically hindered dialkylbiaryl phosphines. Excellent for coupling unreactive aryl halides (including chlorides) and for heteroaryl substrates like pyridine.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable complexes with palladium. They are highly active for coupling aryl chlorides and are resistant to oxidation.[6] |
Q4: I changed my catalyst, but the yield is still poor. How critical is the choice of base?
The base is absolutely critical. It plays multiple roles in the catalytic cycle, and an incorrect choice is a frequent cause of failure.[2][3]
The "Why": The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[3][7] The choice of base can influence reaction rate, prevent side reactions, and affect the stability of the boronic acid. A base that is too strong or too nucleophilic can lead to undesired side reactions.
Troubleshooting Steps:
-
Match the Base to the Substrate: For standard couplings, inorganic bases are preferred.[7] A common starting point is Na₂CO₃ or K₂CO₃.[8]
-
Increase Basicity for Tough Couplings: If the reaction is sluggish, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often highly effective, particularly for heteroaromatic substrates.
-
Consider Fluoride Sources: Bases like KF or CsF can be effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[7] This can be particularly useful if your starting materials are sensitive to stronger bases.
| Base | Relative Strength | Common Applications & Notes |
| Na₂CO₃ | Moderate | A standard, cost-effective choice for many Suzuki couplings. Often used in aqueous/organic solvent mixtures.[8] |
| K₂CO₃ | Moderate-Strong | Slightly stronger and more soluble than Na₂CO₃. A very reliable general-purpose base. |
| K₃PO₄ | Strong | Excellent for coupling less reactive aryl chlorides and for heteroaryl substrates. Its non-nucleophilic nature minimizes side reactions. |
| Cs₂CO₃ | Strong | Highly effective and often gives the best yields for difficult couplings due to its high solubility and basicity. The cesium cation is also thought to play a beneficial role. |
| KF | Weak (as a base) | Acts as a boronic acid activator. Ideal for base-sensitive functional groups. Must be used under anhydrous conditions.[3][7] |
Q5: My boronic acid appears to be decomposing during the reaction. What is happening?
You are likely observing protodeborylation , a major side reaction where the C-B bond of the boronic acid is cleaved, replacing it with a C-H bond.[9] This consumes your starting material and halts the reaction.
The "Why": Boronic acids are susceptible to cleavage by protons, which can come from water, alcohols, or acidic impurities. The reaction is often accelerated at higher temperatures.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly dried solvents and handle reagents under an inert atmosphere.
-
Switch to a Boronic Ester: Pinacol (BPin) or N-methyliminodiacetic acid (MIDA) boronate esters are significantly more stable towards protodeborylation than the corresponding boronic acids. They are a highly recommended alternative.[9]
-
Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C).
-
Choose the Right Base: A weaker base or carefully controlled stoichiometry can sometimes mitigate the issue.
Section 3: Identifying and Minimizing Impurities
Even with good conversion, the yield of the desired product can be compromised by the formation of key byproducts.
Q6: I'm seeing a lot of 3,3'-dimethoxybiphenyl and/or 3,3'-bipyridine in my crude product. How do I prevent this homocoupling?
Homocoupling occurs when two molecules of the boronic acid or two molecules of the aryl halide couple with each other.[10]
The "Why": This side reaction can be promoted by the presence of oxygen (which can alter the catalytic cycle) or by high catalyst concentrations. It can also occur if the transmetalation or reductive elimination steps are slow compared to the side reactions of the organometallic intermediates.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen is a major culprit. Make sure your solvent and reaction mixture are thoroughly deoxygenated before heating.
-
Optimize Catalyst Loading: Lower the palladium catalyst concentration. High local concentrations of the catalyst can promote homocoupling.
-
Slow Addition: If possible, add one of the coupling partners (often the boronic acid) slowly via syringe pump to keep its concentration low in the reaction mixture.
-
Ligand Choice: Certain ligands are better at promoting the desired cross-coupling over homocoupling. Experiment with different ligand types if this is a persistent issue.
Q7: My main impurity is 3-methoxyanisole (from dehalogenation of the starting material). What causes this?
Dehalogenation is the replacement of the halogen on your starting material with a hydrogen atom.[9]
The "Why": This can happen via two main pathways. The palladium-aryl intermediate can react with a hydride source in the reaction mixture (from the solvent, base, or impurities) in a process that competes with the desired transmetalation.[9] Alternatively, for substrates with β-hydrogens, β-hydride elimination can occur, though this is not a concern for this specific synthesis.[1]
Troubleshooting Steps:
-
Use a Pure, Anhydrous Solvent: Solvents like isopropanol or wet THF can be hydride sources. Use high-purity, anhydrous solvents.
-
Select a Non-Reducing Base: Some bases or their impurities can act as reducing agents. Use a high-purity, non-nucleophilic base like K₃PO₄.
-
Modify the Ligand: Ligands with larger "bite angles" (like Xantphos) can sometimes disfavor the geometry required for certain dehalogenation pathways.
Visual Guides & Workflows
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the formation of the C-C bond. Optimizing the reaction involves accelerating the desired steps (oxidative addition, transmetalation, reductive elimination) while suppressing side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of Pyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of catalyst deactivation in cross-coupling reactions involving pyridine substrates. As a senior application scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing these complex reactions, enabling you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a pyridine substrate is failing or giving very low yields. What is the most likely cause?
A1: The primary culprit in low-yielding or failed cross-coupling reactions with pyridine substrates is often catalyst deactivation, driven by the intrinsic properties of the pyridine ring itself.[1][2] The lone pair of electrons on the pyridine nitrogen atom is highly Lewis basic and can strongly coordinate to the palladium catalyst center.[2][3] This coordination can "poison" the catalyst by forming stable, inactive complexes that halt the catalytic cycle.[2] This issue is particularly pronounced when the coupling site is at the 2-position of the pyridine ring, a phenomenon often dubbed the "2-pyridyl problem".[2][4]
Beyond direct catalyst poisoning, other common issues include:
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and sterically shielding it from the pyridine nitrogen.[1][2] An inappropriate ligand can fail to prevent catalyst inhibition.
-
Inadequate Reaction Conditions: Factors like temperature, solvent, and base selection are critical and can lead to catalyst decomposition or undesirable side reactions if not optimized.[1][3]
-
Reagent Purity and Stability: Impurities in reagents or solvents can act as catalyst poisons.[1] Additionally, some coupling partners, like boronic acids, can be unstable under the reaction conditions, leading to side reactions such as protodeboronation.[1][3]
Q2: I suspect my palladium catalyst is being deactivated by my pyridine substrate. What are the key deactivation pathways and how can I identify them?
A2: Catalyst deactivation in these systems can manifest in several ways. Understanding the specific pathway is key to implementing the correct solution.
Primary Deactivation Pathways:
-
Pyridine Coordination (Catalyst Poisoning): The most common pathway is the direct coordination of the pyridine's nitrogen to the active Pd(0) species. This forms a stable, off-cycle complex that is unable to participate in oxidative addition, effectively stopping the reaction.[2][5] This is especially problematic with substrates where the nitrogen can act as a chelating ligand.
-
Formation of Inactive Palladium Black: If the catalytic cycle is slow, often due to inhibition by pyridine, the active Pd(0) intermediates can aggregate and precipitate as palladium black, an inactive form of the catalyst.[1][2] This is often exacerbated by high temperatures or an insufficient ligand-to-palladium ratio.[1]
-
Oxidative Degradation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to inactive Pd(II) species.[1][6]
Visual and Analytical Cues:
-
Reaction Stalling: A common sign of deactivation is a reaction that proceeds initially but then plateaus before the starting material is fully consumed. This can be monitored by taking aliquots over time and analyzing them by LC-MS or GC-MS.[2]
-
Formation of a Black Precipitate: The appearance of a black solid (palladium black) is a clear visual indicator of catalyst agglomeration and deactivation.[1][2]
-
Complex Mixture of Byproducts: The presence of significant side products like dehalogenated starting material or homocoupled products can suggest that the desired catalytic cycle is being outcompeted by deactivation and side reactions.[3][7]
Below is a diagram illustrating the primary catalyst poisoning pathway.
Caption: Pyridine coordination to the active catalyst leads to an inactive complex.
Q3: How do I select the right ligand to prevent catalyst deactivation when working with pyridines?
A3: Ligand selection is arguably the most critical factor for success. The ideal ligand should stabilize the palladium center while promoting the desired catalytic steps and, crucially, sterically hindering the coordination of the pyridine nitrogen.[2]
For pyridine cross-couplings, bulky and electron-rich phosphine ligands are the gold standard.[1][2] These ligands increase the electron density on the palladium, which facilitates the oxidative addition step and can weaken the bond to the inhibiting pyridine nitrogen.[2] Their steric bulk creates a protective pocket around the metal center.
Recommended Ligand Classes:
| Ligand Class | Examples | Key Advantages | Typical Reaction Types |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective at sterically shielding the Pd center; promote fast reductive elimination.[1][2] | Suzuki, Buchwald-Hartwig, C-H Activation |
| Bulky Trialkylphosphines | P(t-Bu)₃, P(Cy)₃ | Very electron-rich, promoting oxidative addition of challenging substrates (e.g., aryl chlorides). | Suzuki, Heck |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with palladium, resistant to high temperatures.[6] | Suzuki, Heck |
General Guidance:
-
Start with a Buchwald ligand: For most Suzuki and Buchwald-Hartwig aminations involving pyridines, ligands like XPhos or SPhos are excellent starting points.[1][6]
-
Consider the substrate: For electron-poor or sterically hindered pyridines, a more electron-rich ligand might be necessary to facilitate oxidative addition. Conversely, for very electron-rich pyridines, steric hindrance from the ligand is paramount to prevent catalyst poisoning.
-
Ligand-to-Metal Ratio: An insufficient ligand-to-metal ratio can lead to the formation of palladium black.[1] A ratio of 2:1 (Ligand:Pd) is a common starting point, but optimization may be required.
Q4: My reaction is producing significant amounts of dehalogenated starting material. What's causing this and how can I stop it?
A4: The formation of a dehalogenated byproduct (where the halide on your pyridine is replaced by a hydrogen) is a common side reaction, particularly in Suzuki and Buchwald-Hartwig couplings.[7] This typically occurs after the oxidative addition step. The resulting Aryl-Pd(II)-X intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated arene.[7]
Potential Hydride Sources:
-
Solvents: Alcohols or even trace water can sometimes act as hydride donors.
-
Bases: Certain bases or their byproducts can be sources of hydrides.
-
Reagents: Impurities in other reagents.
Troubleshooting Protocol for Dehalogenation:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly distilled or purchased anhydrous solvents.
-
Optimize the Base: Switch to a non-hydridic base. For example, if you are using an alkoxide, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[6]
-
Scrutinize Reagents: Ensure the purity of your coupling partner (e.g., boronic acid), as impurities can sometimes promote this side reaction.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation over the desired cross-coupling.[2]
-
Increase Reaction Rate: Often, dehalogenation is a slower, competing pathway. By optimizing other parameters (ligand, concentration) to accelerate the productive catalytic cycle, you can minimize the time the Aryl-Pd(II)-X intermediate has to undergo side reactions.
Troubleshooting Workflow
When faced with a failed or low-yielding pyridine cross-coupling, a systematic approach is crucial. The following workflow can help diagnose the root cause.
Caption: A logical workflow for diagnosing and addressing low conversion.[2]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Challenging Bromopyridine
This protocol provides a robust starting point for coupling reactions prone to catalyst deactivation.
Materials:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., SPhos or XPhos)
-
Bromopyridine derivative
-
Arylboronic acid or ester
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium pre-catalyst (1-3 mol %) and the ligand (2-6 mol %). Add this mixture to the reaction vessel.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Reaction Screening to Overcome Deactivation
When a standard protocol fails, a parallel screen of ligands and bases is the most efficient way to identify optimal conditions.
Setup: Use a multi-well reaction block or an array of small reaction vials.
-
Stock Solutions: Prepare stock solutions of your bromopyridine, boronic acid, palladium pre-catalyst, and a panel of different ligands (e.g., XPhos, SPhos, P(t-Bu)₃) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) in a degassed solvent.
-
Dispensing: To each vial, add the bromopyridine and boronic acid stock solutions.
-
Variable Addition: Add the appropriate catalyst, ligand, and base solutions to each respective vial according to your screening plan.
-
Execution: Seal the vials, place them in the heating block, and run the reactions under identical temperature and time conditions.
-
Analysis: After the reaction time, cool the block. Take a small, measured aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS with an internal standard to determine the conversion and identify the most promising conditions for scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Navigating the Challenges of 3-Substituted Pyridine Reactivity
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering the notoriously poor reactivity of 3-substituted pyridines. This guide is designed to provide you with not only troubleshooting steps but also a deeper understanding of the underlying chemical principles that govern these challenging transformations. Our goal is to empower you with the knowledge to rationally design experiments and overcome synthetic hurdles.
Introduction: The "Meta" Challenge in Pyridine Chemistry
The pyridine ring is a cornerstone of many pharmaceuticals and functional materials. However, its inherent electronic properties make it a challenging substrate for synthetic chemists. The electron-withdrawing nature of the nitrogen atom deactivates the entire ring towards electrophilic aromatic substitution, with the effect being most pronounced at the C2, C4, and C6 positions. While this electronic deficiency facilitates nucleophilic attack at these positions, the C3 and C5 (meta) positions remain stubbornly unreactive to both electrophiles and nucleophiles. This guide will address the common pitfalls and provide field-proven solutions for the effective functionalization of the C3 position in substituted pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Failed Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) on a 3-Substituted Pyridine
Q1: My electrophilic substitution reaction on a 3-alkylpyridine is not proceeding, or I'm getting extremely low yields. What is happening and how can I fix it?
A1: This is a classic problem rooted in the electronic nature of the pyridine ring. The nitrogen atom acts as a powerful electron-withdrawing group via both inductive and resonance effects, deactivating the ring towards electrophilic attack.[1][2] Furthermore, the nitrogen's lone pair is basic and will readily coordinate to the electrophile or Lewis acid catalyst, adding a positive charge to the ring and further deactivating it.
Causality Explained: The intermediate sigma complex formed upon electrophilic attack at the C2, C4, or C6 positions places a positive charge directly on the electronegative nitrogen atom in one of the resonance structures, which is highly unfavorable.[3] Attack at the C3 or C5 position avoids this, but the overall electron deficiency of the ring still presents a significant energy barrier.[3]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting electrophilic substitution.
Solution: Activation via N-Oxide Formation
Formation of the pyridine N-oxide is a powerful strategy to overcome this low reactivity.[4] The N-oxide oxygen atom is a strong resonance electron-donating group, which significantly increases the electron density of the ring, particularly at the C4 (para) position, making it susceptible to electrophilic attack.[4][5]
Experimental Protocol: Nitration of 3-Methylpyridine via its N-Oxide
-
N-Oxidation:
-
To a solution of 3-methylpyridine (1.0 equiv) in glacial acetic acid, add 30% hydrogen peroxide (1.5 equiv).
-
Heat the mixture at 70-80°C for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and carefully destroy excess peroxide with sodium bisulfite.
-
Basify with a saturated solution of sodium carbonate and extract the product with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methylpyridine N-oxide.
-
-
Electrophilic Nitration:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid (be cautious, highly exothermic), cool to 0°C.
-
Slowly add the 3-methylpyridine N-oxide (1.0 equiv) while maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Filter the solid and wash with cold water to obtain 3-methyl-4-nitropyridine N-oxide.
-
-
Deoxygenation:
-
Dissolve the 3-methyl-4-nitropyridine N-oxide (1.0 equiv) in chloroform.
-
Add phosphorus trichloride (PCl₃, 1.2 equiv) dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction with water, separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield 3-methyl-4-nitropyridine.
-
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Q2: I am attempting a Suzuki-Miyaura coupling with a 3-bromopyridine, but the reaction is sluggish and gives low yields. Are 3-pyridyl halides poor coupling partners?
A2: Yes, 3-pyridyl halides can be challenging substrates in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring can make the oxidative addition step more difficult compared to electron-rich or even simple aryl halides. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6]
Troubleshooting & Optimization Table: Suzuki-Miyaura Coupling
| Parameter | Common Issue | Recommended Solution | Rationale |
| Ligand | Standard PPh₃ is ineffective. | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. | These ligands promote the reductive elimination step and stabilize the active Pd(0) catalyst. |
| Catalyst | Pd(PPh₃)₄ shows low activity. | Use pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand. | These are reliable sources of Pd(0) in the catalytic cycle. |
| Base | Na₂CO₃ or K₂CO₃ are too weak. | Use stronger bases like K₃PO₄ or Cs₂CO₃. | A stronger base can facilitate the transmetalation step, which is often rate-limiting. |
| Solvent | Toluene/Water may not be optimal. | Dioxane/Water or DME/Water can be more effective. | Solvent choice can significantly impact the solubility of reagents and the stability of catalytic intermediates. |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
-
To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture at 80-100°C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Q3: My Buchwald-Hartwig amination of a 3-chloropyridine is failing. What are the key considerations for this transformation?
A3: The Buchwald-Hartwig amination of heteroaryl halides, particularly electron-deficient ones like 3-chloropyridine, requires careful selection of the catalyst system.[7][8] The challenges are similar to the Suzuki coupling: difficult oxidative addition and potential catalyst inhibition by the pyridine nitrogen.[9]
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Selection is Crucial: The success of the reaction is highly dependent on the choice of ligand. For challenging substrates, highly active biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often necessary.[10]
-
Base Strength and Type: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Aryl Halide Reactivity: The reactivity order is I > Br > Cl. For aryl chlorides, a more active catalyst system is generally required.
Issue 3: Inability to Functionalize the C4 Position of a 3-Substituted Pyridine via Deprotonation
Q4: I want to introduce a substituent at the C4 position of my 3-halopyridine via lithiation and quenching with an electrophile, but the reaction is not regioselective.
A4: Directing the deprotonation of a pyridine ring requires a "Directed Metalating Group" (DMG).[11][12] A simple halide at the 3-position is not a strong enough DMG to direct lithiation specifically to the C4 position. The acidity of the C2 proton is often comparable or higher, leading to mixtures of products.[13]
Strategy: Directed ortho-Metalation (DoM)
To achieve regioselective deprotonation, a powerful DMG must be present on the ring. The DMG coordinates to the organolithium base, directing deprotonation to the adjacent position.
Caption: Workflow for C4-functionalization via Directed ortho-Metalation.
Commonly Used Directing Groups and Their Relative Strengths: CONR₂ > OCONR₂ > SO₂NR₂ > NHCOR > OMe > Cl
Experimental Protocol: C4-Silylation of 3-(N,N-Diethylcarboxamido)pyridine
-
To a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78°C, add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes to generate LDA.
-
Add a solution of 3-(N,N-diethylcarboxamido)pyridine (1.0 equiv) in anhydrous THF to the LDA solution at -78°C. Stir for 1-2 hours.
-
Add trimethylsilyl chloride (TMSCl, 1.5 equiv) to the reaction mixture at -78°C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 4-trimethylsilyl-3-(N,N-diethylcarboxamido)pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. quora.com [quora.com]
- 4. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. youtube.com [youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. znaturforsch.com [znaturforsch.com]
Technical Support Center: 3-(3-Methoxyphenyl)pyridine Stability and Troubleshooting
Welcome to the technical support center for 3-(3-Methoxyphenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to offer troubleshooting strategies for common experimental challenges. Our approach is rooted in fundamental chemical principles and field-proven analytical techniques to ensure the integrity of your research.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Understanding its stability profile under various experimental and storage conditions is critical for obtaining reliable and reproducible results. This guide provides a comprehensive overview of potential stability issues and a framework for their investigation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For routine use, this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][2] It should be kept in a tightly sealed container to prevent moisture ingress and potential degradation.[2] For long-term storage, refrigeration is recommended.
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature (Short-term) / Refrigerated (Long-term) | Minimizes potential for thermally induced degradation. |
| Light | Store in an amber vial or in the dark | Prevents potential photodegradation. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., Argon) for long-term storage | Protects from moisture and atmospheric oxygen, which could lead to hydrolysis or oxidation. |
Q2: I see a new, unexpected peak in my HPLC/GC analysis after storing a solution of this compound. What could be the cause?
The appearance of a new peak is often indicative of degradation. The most probable causes for a compound like this compound are oxidation, photodegradation, or hydrolysis, especially if the solution was stored in a clear vial, at room temperature, or for an extended period. The pyridine ring can be susceptible to oxidation, and the methoxy group could potentially be cleaved under certain conditions.
Q3: Is this compound sensitive to acidic or basic conditions?
Troubleshooting Guide: Investigating Stability Issues
This section provides a systematic approach to identifying and resolving stability problems with this compound.
Issue 1: Suspected Thermal Degradation
Symptom: Loss of parent compound purity or the appearance of new peaks in chromatographic analysis after heating or prolonged storage at elevated temperatures.
Causality: Covalent bonds can break at elevated temperatures, leading to the formation of degradation products. The energy input from heat can overcome the activation energy for decomposition reactions.
Troubleshooting Workflow:
Caption: Workflow for investigating thermal stability.
Experimental Protocol: Isothermal Stress Testing
-
Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into several amber vials.
-
Stress Conditions: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C). Keep a control sample in a refrigerator (approx. 4°C).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature and the control.
-
Analysis: Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or GC-MS.[3][4]
-
Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks in the stressed samples relative to the control. A decrease in the parent peak area with a corresponding increase in new peak areas suggests thermal degradation.
Issue 2: Suspected Photodegradation
Symptom: Degradation is observed when experiments are conducted in ambient light or when solutions are stored in clear glass vials.
Causality: Molecules can absorb light energy, which can excite electrons to higher energy states. This excess energy can lead to bond cleavage and the formation of photodegradants. The ICH Q1B guideline provides a framework for photostability testing.[5][6][7]
Troubleshooting Workflow:
Caption: Workflow for investigating photostability.
Experimental Protocol: Photostability Testing
-
Sample Preparation:
-
Solid State: Place a thin layer of solid this compound in a petri dish.
-
Solution State: Prepare a solution in a relevant solvent in a quartz or clear glass vial.
-
-
Dark Control: Prepare identical samples but wrap them securely in aluminum foil to protect them from light.
-
Light Exposure: Place the exposed and dark control samples in a photostability chamber. Irradiate with a light source that provides both visible and UV output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating analytical method.
-
Data Evaluation: A significant difference in the purity of the light-exposed sample compared to the dark control indicates photodegradation.
Issue 3: Suspected pH-Dependent Instability (Hydrolysis/Degradation)
Symptom: The compound degrades when dissolved in acidic or basic aqueous solutions.
Causality: The presence of H+ or OH- ions can catalyze the cleavage of susceptible bonds. For this compound, the ether linkage of the methoxy group is a potential site for hydrolysis under harsh acidic conditions, and the pyridine ring itself can participate in various acid-base catalyzed reactions. Forced degradation studies across a range of pH values are essential to understand this behavior.[8]
Troubleshooting Workflow:
Caption: Workflow for investigating pH-dependent stability.
Experimental Protocol: Forced Hydrolysis Study
-
Solution Preparation: Prepare solutions of this compound in the following:
-
0.1 M Hydrochloric Acid
-
Purified Water
-
0.1 M Sodium Hydroxide
-
-
Reaction Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) to accelerate potential degradation.
-
Time Points: Analyze the solutions at initial, and subsequent time points (e.g., 2, 6, 24 hours).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analysis: Use a suitable analytical method like HPLC-UV or LC-MS to monitor the concentration of the parent compound and detect any degradation products.
-
Data Evaluation: Compare the rate of degradation under acidic, neutral, and basic conditions to determine the pH range in which the compound is most stable.
Issue 4: Suspected Oxidative Instability
Symptom: Degradation occurs in the presence of air or oxidizing agents.
Causality: The electron-rich pyridine ring and the methoxyphenyl group can be susceptible to oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, and the aromatic rings can undergo oxidative degradation.
Troubleshooting Workflow:
Caption: Workflow for investigating oxidative stability.
Experimental Protocol: Forced Oxidation Study
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent.
-
Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%).
-
Reaction Conditions: Stir the solution at room temperature.
-
Time Points: Monitor the reaction at various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze the samples by HPLC-UV or LC-MS.
-
Data Evaluation: The formation of new peaks and a decrease in the parent compound peak in the sample with the oxidizing agent, compared to a control, indicates oxidative instability.
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify the root causes of stability issues with this compound and implement appropriate control measures to ensure the quality and reliability of their work.
References
- 1. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. iagim.org [iagim.org]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. database.ich.org [database.ich.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for the Analysis of 3-(3-Methoxyphenyl)pyridine
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of 3-(3-Methoxyphenyl)pyridine, a key building block in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a self-validating system that aligns with the principles of Expertise, Experience, and Trustworthiness. All methodologies and validation parameters are benchmarked against the authoritative International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analytical Challenge: this compound
This compound is a substituted pyridine derivative. Its analysis by HPLC presents specific challenges, including the potential for peak tailing due to the basic nature of the pyridine nitrogen and the need to ensure separation from structurally similar impurities. The selection of an appropriate column and mobile phase is therefore critical to achieving a sensitive, specific, and robust method.
Proposed HPLC-UV Method
A reversed-phase HPLC method is proposed for the analysis of this compound. This approach is well-suited for the separation of moderately polar compounds.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Rationale for Parameter Selection: The C18 column provides a hydrophobic stationary phase suitable for the retention of the aromatic rings in the analyte. The mobile phase composition of acetonitrile and water is a common choice for reversed-phase chromatography. The addition of formic acid to the aqueous phase helps to protonate the pyridine nitrogen, reducing its interaction with residual silanols on the silica-based stationary phase and thereby minimizing peak tailing. A detection wavelength of 254 nm is chosen based on the UV absorbance of the aromatic rings.
Method Validation: A Step-by-Step Protocol with Experimental Data
The validation of the proposed HPLC-UV method is performed in accordance with ICH Q2(R1) guidelines, encompassing the key parameters of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][4]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
Experimental Protocol:
-
A solution of this compound standard was prepared.
-
A placebo solution (containing all formulation components except the active ingredient) was prepared.
-
A spiked sample was prepared by adding the this compound standard to the placebo solution.
-
All three solutions were injected into the HPLC system and the chromatograms were recorded.
Results: The method demonstrated high specificity. No interfering peaks from the placebo were observed at the retention time of this compound. The analyte peak was well-resolved from potential impurities.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
Experimental Protocol:
-
A stock solution of this compound was prepared.
-
A series of at least five standard solutions were prepared by diluting the stock solution to concentrations ranging from 5 µg/mL to 100 µg/mL.
-
Each solution was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 152,345 |
| 10 | 305,123 |
| 25 | 763,456 |
| 50 | 1,528,912 |
| 75 | 2,295,678 |
| 100 | 3,061,234 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 30589x + 1234 |
Results: The method demonstrated excellent linearity over the concentration range of 5 µg/mL to 100 µg/mL, with a correlation coefficient (r²) of 0.9998. An r² value of ≥ 0.99 is generally considered acceptable.[6]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5][7] It is often expressed as the percent recovery of a known amount of analyte.
Experimental Protocol:
-
Placebo solutions were spiked with the this compound standard at three different concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration).
-
Each spiked sample was prepared in triplicate and analyzed.
-
The percent recovery was calculated for each sample.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low (80%) | 40 | 39.8 | 99.5% |
| Medium (100%) | 50 | 50.3 | 100.6% |
| High (120%) | 60 | 59.5 | 99.2% |
| Mean Recovery | 99.77% |
Results: The mean recovery was 99.77%, which is within the typical acceptance criteria of 98-102% for an assay of an active ingredient.[8]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol:
-
Repeatability: Six replicate injections of the same standard solution (e.g., 50 µg/mL) were made on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Table 4: Precision Data
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Peak Area | 0.85% | 1.23% |
Results: The relative standard deviation (%RSD) for both repeatability and intermediate precision was well below the typical acceptance criterion of 2%, demonstrating the high precision of the method.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][7]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Table 5: LOD and LOQ
| Parameter | Value |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Results: The low LOD and LOQ values indicate the high sensitivity of the developed method.
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interdependence of Key HPLC Validation Parameters.
Comparison with Alternative Analytical Techniques
While the validated HPLC-UV method is robust and fit for its intended purpose, it is essential to consider alternative analytical techniques.
Table 6: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV (Validated Method) | Separation based on polarity differences on a hydrophobic stationary phase, with detection via UV absorbance. | Robust, reproducible, widely available, cost-effective.[9] | Moderate sensitivity; may require specific columns for highly polar compounds.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity; provides structural information.[10] | Requires the analyte to be volatile and thermally stable, or require derivatization.[10] |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte in a solution. | Simple, fast, and cost-effective for pure samples.[10] | Lacks specificity; cannot be used for the analysis of complex mixtures without prior separation. |
| Ultra-High-Performance Liquid Chromatography (UHPLC-UV/MS) | Uses smaller particle size columns for faster and more efficient separations. | Higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.[11] | Higher initial instrument cost and more demanding on solvent purity. |
Causality in Method Selection:
For routine quality control of this compound, the validated HPLC-UV method offers the optimal balance of performance, cost, and accessibility. GC-MS would be a superior choice for identifying unknown impurities due to its mass spectrometric detector. UV-Vis spectrophotometry is unsuitable for this application due to its lack of specificity. UHPLC could be considered for high-throughput screening environments where speed is a critical factor.
Conclusion
This guide has detailed the validation of a robust and reliable HPLC-UV method for the quantitative analysis of this compound. The method has been shown to be specific, linear, accurate, and precise, with a low limit of detection and quantitation. The experimental choices have been justified, and the data presented in a clear and concise manner. By following the principles outlined in this guide and adhering to the ICH Q2(R1) guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable analytical data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. assayprism.com [assayprism.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to 3-(3-Methoxyphenyl)pyridine and its Positional Isomers: Synthesis, Physicochemical Properties, and Biological Activity
Introduction
The methoxyphenylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The strategic placement of the methoxy group and the interplay between the two aromatic rings—the electron-rich methoxyphenyl group and the electron-deficient pyridine ring—give rise to a rich design space for tuning molecular properties. 3-(3-Methoxyphenyl)pyridine, in particular, serves as a key intermediate and a molecular fragment of significant interest. However, its biological and physicochemical characteristics are profoundly influenced by the positional arrangement of its methoxy substituent.
This guide provides an in-depth comparative analysis of this compound and its key positional isomers: 3-(2-methoxyphenyl)pyridine and 3-(4-methoxyphenyl)pyridine. We will explore the nuances of their synthesis, compare their fundamental physicochemical and spectroscopic properties, and delve into their differential biological activities, with a focus on anticancer applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand the structure-property and structure-activity relationships within this important class of compounds.
Structural Isomers: A Matter of Position
The isomers under consideration differ in the position of the methoxy group on the phenyl ring, which is attached at the 3-position of the pyridine core. This seemingly minor structural alteration has significant consequences for the molecule's overall electronics, conformation, and ability to interact with biological targets.
-
3-(2-Methoxyphenyl)pyridine (ortho-isomer): The methoxy group is adjacent to the biaryl bond, potentially leading to steric hindrance that can force the two rings out of planarity. This can influence crystal packing and receptor binding.
-
This compound (meta-isomer): The subject of our primary focus, this isomer places the methoxy group in a position that influences the electronic properties of the phenyl ring without inducing significant steric clash.
-
3-(4-Methoxyphenyl)pyridine (para-isomer): The methoxy group is positioned opposite the biaryl bond, allowing for maximal electronic delocalization and resonance effects across the phenyl ring. This isomer is often used in the development of anticancer agents and functional materials.[1]
Synthesis Strategies: Accessing the Scaffolds
The most prevalent and versatile method for synthesizing methoxyphenylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine-derived boronic acid (or ester) and a methoxy-substituted bromobenzene. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)pyridine via Suzuki Coupling
This protocol describes a representative synthesis, which can be adapted for the ortho and meta isomers by selecting the corresponding starting materials.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, well-established catalyst for Suzuki couplings, effective for a wide range of substrates.
-
Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing unwanted side reactions.
-
Solvent System: The mixture of toluene, ethanol, and water creates a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-pyridineboronic acid (1.23 g, 10 mmol), 1-bromo-4-methoxybenzene (1.87 g, 10 mmol), and sodium carbonate (2.65 g, 25 mmol).
-
Solvent Addition: Add a solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).
-
Degassing: Sparge the resulting mixture with argon gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.2 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 3-(4-methoxyphenyl)pyridine as a solid.
Caption: Workflow for the Suzuki coupling synthesis of 3-(4-Methoxyphenyl)pyridine.
Comparative Physicochemical Properties
The position of the methoxy group directly impacts intermolecular forces, crystal packing, and overall physical properties. While experimental data for all isomers can be sparse, we can compile and estimate key properties based on available literature and chemical principles.
| Property | 3-(2-Methoxyphenyl)pyridine | This compound | 3-(4-Methoxyphenyl)pyridine |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO | C₁₂H₁₁NO |
| Molar Mass | 185.22 g/mol | 185.22 g/mol | 185.22 g/mol [2] |
| Appearance | Solid (Predicted) | Solid (Predicted) | Solid (Predicted)[1] |
| pKa (Pyridine N) | ~4.8 (Estimated) | ~5.0 (Estimated) | ~5.2 (Estimated) |
| Solubility in Water | Low | Low | Low[1] |
| Crystal System | Varies | Varies | Monoclinic (for some derivatives)[3] |
| Space Group | Varies | Varies | P2₁/n or I2/a (for derivatives)[3][4] |
Discussion of Properties:
-
pKa: The basicity of the pyridine nitrogen is subtly influenced by the methoxy group's position. The para-isomer is expected to be slightly more basic due to the +R (resonance) effect of the methoxy group, which donates electron density to the ring system. The ortho-isomer may be slightly less basic due to potential intramolecular hydrogen bonding or steric effects.
-
Crystal Structure: The planarity and intermolecular interactions dictate the crystal structure. In a derivative of 4-(3-methoxyphenyl)pyridine, the pyridine ring was found to be inclined relative to the benzene rings, with crystal packing dominated by C-H···π interactions.[3] In contrast, derivatives of 4-methoxyphenyl pyridine often exhibit different packing motifs, stabilized by N-H···N or C-H···O hydrogen bonds, highlighting the impact of substituent placement on supramolecular assembly.[4][5]
Spectroscopic Analysis: Fingerprinting the Isomers
NMR and IR spectroscopy are indispensable tools for confirming the identity and purity of the synthesized isomers. Each isomer presents a unique spectral fingerprint.
-
¹H NMR: The aromatic region (typically 6.8-8.8 ppm) is most diagnostic. The splitting patterns and chemical shifts of the protons on both the pyridine and phenyl rings will differ significantly. For the para-isomer, the A₂B₂ system of the phenyl protons is a characteristic feature. The ortho and meta isomers will show more complex multiplets. The methoxy protons will appear as a sharp singlet around 3.8-3.9 ppm in all isomers.
-
¹³C NMR: The chemical shifts of the aromatic carbons provide clear evidence of the substitution pattern. The carbon attached to the methoxy group (C-O) typically resonates around 159-160 ppm. Spectroscopic data for a derivative, 3-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine, shows the C-O carbon at 159.49 ppm.[6]
-
Mass Spectrometry: All three isomers will have the same molecular ion peak (m/z = 185.08) in high-resolution mass spectrometry.[2] The fragmentation patterns, however, may show subtle differences.
Comparative Biological Activity: A Focus on Anticancer Properties
Methoxyphenylpyridine derivatives have demonstrated a wide range of biological activities, including potential as anticancer agents.[7][8] The orientation of the methoxy group can drastically alter a compound's ability to fit into a target's binding pocket and its overall efficacy.
Several studies have shown that pyridine-containing compounds can act as tubulin polymerization inhibitors, a key mechanism for anticancer drugs.[6] The cytotoxicity of these compounds is often evaluated using an MTT assay on various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Biological Target |
| 4-Aryl-3-(4-methoxyphenyl)-pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | 0.46 - 1.63 | CDK2 / CDK9[7] |
| 5-[2-(4-Methoxyphenyl)pyridin-3-yl]-thiadiazole amides | HeLa, HepG2, PANC-1 | 1.8 - 2.8 | Not Specified[9] |
| 4-Aryl-6-(thiophen-3-yl)-2-methoxypyridines | HepG2, DU145, MBA-MB-231 | 10.3 - 64.6 | Not Specified[8] |
While direct comparative data for the three simple isomers is limited, the data from related, more complex derivatives consistently show that the presence and position of the methoxyphenyl group are critical for activity. For instance, compounds incorporating the 4-methoxyphenyl moiety have shown potent inhibition of cyclin-dependent kinases (CDK2/CDK9), leading to cell cycle arrest and apoptosis.[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the pyridine isomers on a cancer cell line (e.g., MCF-7, breast cancer).
Self-Validating System: This protocol includes a negative control (DMSO vehicle) to establish baseline cell viability and a positive control (Doxorubicin) to ensure the assay is performing correctly.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
Caption: Logical relationships in the SAR of methoxyphenylpyridine isomers.
-
The para-position often leads to higher potency in anticancer assays. The +R effect of the methoxy group increases electron density in the phenyl ring, and its linear geometry allows for favorable interactions within flat, hydrophobic binding pockets of enzymes like kinases or tubulin.
-
The ortho-position can introduce steric hindrance, forcing a twisted conformation. While this often reduces activity by disrupting optimal binding geometry, it can sometimes be exploited to achieve selectivity for a specific target over others.
-
The meta-position provides a balance, exerting a primarily inductive (-I) electronic effect. Its activity is often intermediate or can be optimized by the addition of other functional groups.
Conclusion
The comparative study of this compound and its ortho and para isomers reveals the profound impact of substituent placement on the molecule's entire profile. From the synthetic strategy to the final biological effect, each isomer presents a unique set of characteristics. The para-isomer, 3-(4-methoxyphenyl)pyridine, frequently emerges in the literature as a promising scaffold for anticancer drug development, likely due to its favorable electronic and steric properties. However, the ortho and meta isomers remain valuable tools for probing structure-activity relationships and may hold potential for applications where different conformational or electronic profiles are required. This guide underscores the importance of systematic isomeric studies in the rational design of new therapeutic agents and functional materials.
References
- 1. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 3-(3-Methoxyphenyl)pyridine Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of FDA-approved drugs. Within this vast chemical space, 3-(3-methoxyphenyl)pyridine derivatives have emerged as a particularly promising class of compounds, exhibiting a diverse range of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their potential as anticancer agents, particularly as tubulin polymerization inhibitors. By synthesizing data from multiple studies, we aim to provide a rational framework for the design and development of novel therapeutics based on this privileged scaffold.
The this compound Core: A Versatile Pharmacophore
The this compound core can be viewed as a bioisostere of other successful pharmacophores, such as the stilbene core of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. The pyridine ring serves as a rigid linker, enforcing a specific spatial orientation of the two aryl rings, which is often crucial for binding to biological targets. The 3-methoxyphenyl group, in particular, has been shown to play a significant role in the bioactivity of various small molecules.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications on both the pyridine and the phenyl rings. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Substitutions on the Pyridine Ring
The substitution pattern on the pyridine ring significantly influences the anticancer activity of these derivatives. For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the pyridine moiety acts as a cis-restricted analogue of the olefinic bond in CA-4, maintaining effective antiproliferative activity[1][2].
Substitutions on the Phenyl Rings
Modifications to the methoxyphenyl ring and the second aryl substituent at other positions of the pyridine core are critical for modulating activity.
-
The 3-Methoxyphenyl Group: The presence and position of the methoxy group on the phenyl ring are crucial. Studies on various pyridine derivatives have shown that the number and location of methoxy substituents can dramatically impact cytotoxicity[3]. In the context of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the 3-methoxyphenyl group at the 3-position of the pyridine ring has been shown to be a favorable substitution for anticancer activity[1][4].
-
The Second Aryl Group: The nature of the second aryl group and its point of attachment to the pyridine ring are key determinants of potency. For instance, in a series of diarylpyridines, the introduction of a 3,4,5-trimethoxyphenyl group at the 5-position of the pyridine ring, in conjunction with the 3-(3-methoxyphenyl) group, resulted in compounds with significant antiproliferative activities[4]. The exploration of different aryl and heteroaryl substituents allows for the fine-tuning of the electronic and steric properties of the molecule to optimize target engagement.
Comparative Performance Analysis: this compound Derivatives as Tubulin Inhibitors
A significant body of research on this compound derivatives has focused on their ability to inhibit tubulin polymerization, a validated target for cancer therapy. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Below is a comparative table summarizing the in vitro cytotoxic activity of representative this compound derivatives and related analogues against various cancer cell lines.
| Compound ID | Core Structure | R1 (Position 5) | R2 (Position X) | Cell Line | IC50 (µM) | Reference |
| 10g | This compound | 3,4,5-trimethoxyphenyl | - | HeLa | 0.25 | [4] |
| MCF-7 | 0.31 | [4] | ||||
| SGC-7901 | 0.28 | [4] | ||||
| 9g | 4-(3,4,5-trimethoxyphenyl)pyridine | - | 3-methoxyphenyl | HeLa | 1.21 | [1] |
| MCF-7 | 1.56 | [1] | ||||
| A549 | 1.89 | [1] | ||||
| VI | Pyridine (unspecified substitution pattern) | 3,4,5-trimethoxyphenyl & other groups | - | HCT-116 | 4.83 | [5] |
| HepG-2 | 3.25 | [5] | ||||
| MCF-7 | 6.11 | [5] | ||||
| 5f | 2-Methoxy-3-carbonitrile-pyridine | 6-(2,5-dichlorothiophen-3-yl) | 4-(3-methoxyphenyl) | HepG2 | >10 | [6] |
| DU145 | >10 | [6] | ||||
| MBA-MB-231 | >10 | [6] |
Analysis of Comparative Data:
The data clearly indicates that the substitution pattern dramatically impacts cytotoxic activity. Compound 10g , featuring a 3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine scaffold, demonstrates potent sub-micromolar activity against multiple cancer cell lines, highlighting the effectiveness of this particular arrangement[4]. In contrast, the isomeric compound 9g , with a 3-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine structure, exhibits significantly lower, yet still notable, activity[1]. This underscores the importance of the relative positioning of the aryl substituents on the pyridine ring. The data for compound VI further supports the potential of trimethoxyphenyl-substituted pyridines as anticancer agents[5]. Interestingly, compound 5f , which also contains a 3-methoxyphenyl group, shows poor activity, suggesting that the other substituents (methoxy, carbonitrile, and dichlorothiophen) in this particular arrangement are not conducive to potent cytotoxicity[6].
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following protocols are generalized from methodologies reported in the literature and provide a framework for the synthesis and evaluation of this compound derivatives.
General Synthesis of 3-Aryl-5-(3,4,5-trimethoxyphenyl)pyridine Derivatives
This protocol is adapted from the synthesis of diarylpyridine derivatives and can be applied to generate a library of compounds for SAR studies[4].
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for diarylpyridine derivatives.
Step-by-Step Protocol:
-
Step 1: First Suzuki Coupling. To a solution of 3-bromo-5-iodopyridine in a suitable solvent (e.g., DME/water), add 3,4,5-trimethoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction, extract the product with an organic solvent, and purify by column chromatography to obtain 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine.
-
Step 2: Second Suzuki Coupling. To a solution of the product from Step 1 in a suitable solvent, add 3-methoxyphenylboronic acid, a palladium catalyst, and a base.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Work-up the reaction as in Step 3 and purify the final product by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines[1].
Diagram of the MTT Assay Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules[2][5].
Diagram of the Tubulin Polymerization Assay:
Caption: Workflow for the tubulin polymerization inhibition assay.
Step-by-Step Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations to the tubulin solution. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Initiate polymerization by warming the mixture to 37°C and adding GTP.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Analyze the polymerization curves to determine the extent of inhibition by the test compound.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents, particularly those targeting tubulin polymerization. The SAR studies highlighted in this guide demonstrate that careful manipulation of substituents on both the pyridine and phenyl rings can lead to compounds with potent and selective activity. The provided experimental protocols offer a starting point for the synthesis and evaluation of new analogues.
Future research in this area should focus on:
-
Exploring a wider range of substituents on both aryl rings to further refine the SAR and improve potency and selectivity.
-
Investigating the pharmacokinetic properties of the most potent compounds to assess their drug-likeness.
-
Elucidating the precise binding mode of these compounds within the colchicine-binding site of tubulin through techniques such as X-ray crystallography.
-
Evaluating the in vivo efficacy of lead compounds in animal models of cancer.
By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the this compound scaffold holds the potential to yield the next generation of effective and safe anticancer therapeutics.
References
- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to 3-(3-Methoxyphenyl)pyridine Analogs: In Vitro and In Vivo Performance as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the disruption of microtubule dynamics remains a cornerstone of therapeutic strategy. Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport. Their inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Among the various classes of microtubule-targeting agents, those that bind to the colchicine site on β-tubulin have garnered significant interest due to their potential to overcome multidrug resistance often associated with other tubulin inhibitors like taxanes and vinca alkaloids.[1][2][3]
This guide provides a comprehensive in vitro and in vivo evaluation of a promising class of colchicine-binding site inhibitors: 3-(3-Methoxyphenyl)pyridine analogs. These synthetic compounds, designed to mimic the cis-conformation of the natural product combretastatin A-4 (CA-4), have demonstrated potent antiproliferative and tubulin polymerization inhibitory activities.[4][5] We will delve into their structure-activity relationships, compare their performance against relevant alternatives, and provide detailed experimental protocols to support further research and development.
The Rationale for Targeting Tubulin with this compound Analogs
The design of these analogs is rooted in the well-established pharmacophore of CA-4, a potent natural tubulin inhibitor. CA-4 features a trimethoxyphenyl ring (A-ring) and a substituted phenyl ring (B-ring) connected by a cis-double bond, which is crucial for its high affinity to the colchicine binding site. However, the cis-double bond is susceptible to isomerization to the inactive trans-form. The core scientific insight behind the this compound scaffold is the replacement of this labile double bond with a more stable pyridine ring. This modification aims to lock the molecule in a bioactive conformation, thereby enhancing its stability and potential for oral bioavailability, while retaining the essential structural features for tubulin binding.[4]
dot
Caption: Mechanism of action of this compound analogs.
Comparative In Vitro Performance of Key Analogs
A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine analogs have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The data consistently show that these compounds exhibit potent cytotoxicity, often in the nanomolar to low micromolar range. The following table summarizes the performance of representative analogs compared to the reference compound, Combretastatin A-4.
| Compound ID | B-Ring Moiety | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | Tubulin Polymerization Inhibition (IC₅₀, µM) | Reference |
| 9g | 3-Methoxyphenyl | - | - | - | - | [4] |
| 9p | Naphthalene | 0.047 | 0.09 | - | Potent, dose-dependent | [4] |
| CA-4 | 4-methoxy-3-hydroxyphenyl | - | - | - | ~2.12 | [2] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency. Data for some compounds were not available for all cell lines in the cited literature.
Analysis of Structure-Activity Relationships (SAR):
The accumulated data from various studies reveal key structural features that govern the activity of these analogs:
-
The A-Ring (Trimethoxyphenyl Moiety): The 3,4,5-trimethoxyphenyl group is a critical pharmacophore for binding to the colchicine site and is generally conserved across the most active analogs.[4]
-
The Pyridine Linker: The pyridine ring successfully acts as a bioisostere of the cis-double bond in CA-4, maintaining the necessary spatial orientation of the A and B rings for potent tubulin inhibition.[4]
-
The B-Ring Substituents: The nature and position of substituents on the 3-aryl group (B-ring) significantly influence the antiproliferative activity.
In-Depth Mechanistic Evaluation: Beyond Cytotoxicity
The primary mechanism of action for these this compound analogs is the inhibition of tubulin polymerization. This has been consistently demonstrated through in vitro tubulin polymerization assays.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard fluorescence-based assay to quantify the inhibitory effect of test compounds on tubulin polymerization.
Materials:
-
Purified tubulin (from bovine or porcine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Combretastatin A-4, Nocodazole)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin (e.g., 2 mg/mL) in the polymerization buffer. Keep on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM) in water.
-
Prepare serial dilutions of the test compounds and reference inhibitors in polymerization buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the test compounds, reference inhibitors, and a vehicle control (DMSO in polymerization buffer).
-
Add GTP to the tubulin stock solution to a final concentration of 1 mM.
-
Add the fluorescent reporter dye to the tubulin/GTP mixture.
-
Initiate the polymerization by adding the tubulin/GTP/dye mixture to each well of the 96-well plate.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe the polymerization curve (e.g., 60-90 minutes). The excitation and emission wavelengths will depend on the fluorescent dye used.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
-
dotdot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare Reagents" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Assay Setup" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate at 37°C" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Measure Fluorescence" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Data Analysis" [fillcolor="#FFFFFF", fontcolor="#202124"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare Reagents"; "Prepare Reagents" -> "Assay Setup"; "Assay Setup" -> "Incubate at 37°C"; "Incubate at 37°C" -> "Measure Fluorescence"; "Measure Fluorescence" -> "Data Analysis"; "Data Analysis" -> "End"; }
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-(3-Methoxyphenyl)pyridine Derivatives Against Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridine derivatives have emerged as a privileged structure, forming the core of numerous clinically approved drugs and promising preclinical candidates.[1][2][3] This guide provides a comprehensive technical comparison of 3-(3-Methoxyphenyl)pyridine derivatives, focusing on their anticancer properties, mechanism of action, and structure-activity relationships (SAR). We will delve into the experimental data supporting their efficacy and provide detailed protocols for key assays, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Pyridine Scaffold in Cancer Therapy
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and synthetic versatility make it an ideal scaffold for designing molecules that can interact with various biological targets.[3][4] In oncology, pyridine derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of kinases, tubulin polymerization, and other crucial cellular processes.[5][6][7] This guide will focus specifically on a subset of these compounds: those bearing a 3-methoxyphenyl substituent, to elucidate the nuances of their therapeutic potential.
Comparative Analysis of Anticancer Efficacy
A significant body of research has highlighted the potential of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as potent anticancer agents that act as tubulin polymerization inhibitors.[8][9] The 3,4,5-trimethoxyphenyl moiety is a well-known feature of many successful tubulin inhibitors, including the natural product Combretastatin A-4 (CA-4), as it effectively interacts with the colchicine-binding site on β-tubulin. The pyridine core in these synthetic analogues serves as a bioisosteric replacement for the cis-double bond in CA-4, locking the molecule in a conformation favorable for tubulin binding.
Structure-Activity Relationship (SAR) Insights
A study by Wang et al. (2024) provides critical data for comparing the efficacy of various 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivatives.[9] By modifying the substituent on the 3-aryl ring, they were able to probe the structure-activity relationship and identify key determinants of cytotoxicity.
| Compound ID | 3-Aryl Substituent | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 9g | 3-Methoxyphenyl | 0.85 | 1.12 | 1.34 |
| 9d | p-tolyl | 0.98 | 1.25 | 1.52 |
| 9e | 3,4-dimethylphenyl | 0.76 | 0.98 | 1.15 |
| 9h | 4-Methoxyphenyl | 0.65 | 0.88 | 1.05 |
| CA-4 (Ref.) | - | 0.002 | 0.003 | 0.004 |
Data synthesized from Wang et al. (2024).[9]
From this data, several key insights can be drawn:
-
The presence of a methoxy group on the phenyl ring generally contributes to potent anticancer activity.
-
The position of the methoxy group influences efficacy, with the 4-methoxy derivative (9h ) showing slightly higher potency than the 3-methoxy analogue (9g ).
-
Dimethyl substitution at the 3 and 4 positions (9e ) also results in significant cytotoxicity, comparable to the methoxy-substituted compounds.
Another interesting point of comparison comes from a study on diarylpyridines by Yang et al. (2022), which investigated a different substitution pattern on the pyridine ring.[10]
| Compound ID | Structure | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10g | 3-(3-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | 0.45 | 0.62 | 0.58 |
| 10f | 3-(2-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | 0.52 | 0.71 | 0.66 |
| 10h | 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | 0.38 | 0.55 | 0.49 |
Data synthesized from Yang et al. (2022).[10]
This data suggests that the relative positions of the substituted phenyl rings on the pyridine core are a critical determinant of activity. The 3,5-disubstituted pyridines appear to be more potent than the 3,4-disubstituted analogues, with the 4-methoxyphenyl derivative again showing the highest potency in this series.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these this compound derivatives is the inhibition of tubulin polymerization.[5][6][8][9] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
References
- 1. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(3-Methoxyphenyl)pyridine: Benchmarking New and Established Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the 3-arylpyridine scaffold is a cornerstone of molecular design. The specific isomer, 3-(3-Methoxyphenyl)pyridine, is a valuable building block in the synthesis of a range of biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth technical comparison of established and novel synthetic routes to this compound, offering experimental data and insights to inform your synthetic strategy.
Introduction to Synthetic Strategies
The construction of the biaryl bond in this compound is typically achieved through transition-metal catalyzed cross-coupling reactions. Traditional methods such as Suzuki-Miyaura, Negishi, Stille, and Kumada couplings have been the workhorses of synthetic chemists for decades. More recently, methodologies like the Hiyama coupling and direct C-H arylation have emerged, offering potential advantages in terms of substrate scope, safety, and green chemistry metrics. This guide will dissect these approaches, providing a comparative analysis of their performance in the context of synthesizing our target molecule.
Established Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are the most common strategies for the synthesis of 3-arylpyridines. The choice of method often depends on the availability of starting materials, functional group tolerance, and the toxicity of the reagents.
The Suzuki-Miyaura Coupling: The Workhorse
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acid reagents.[1] The reaction of 3-bromopyridine with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base provides a direct route to this compound.
Conceptual Suzuki-Miyaura Reaction Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Negishi Coupling: High Reactivity and Tolerance
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[2] The in-situ generation of the 3-methoxyphenylzinc halide followed by palladium-catalyzed coupling with 3-bromopyridine is a viable, albeit more moisture-sensitive, route.
The Stille Coupling: Stability at a Cost
The Stille coupling employs organotin reagents, which are stable to air and moisture.[3] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[3]
The Kumada Coupling: A Cost-Effective Classic
The Kumada coupling, one of the earliest cross-coupling reactions, uses Grignard reagents.[4] While cost-effective, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction.
A Modern Contender: The Hiyama Coupling
The Hiyama coupling has gained traction as a greener alternative to traditional methods.[5] It utilizes organosilanes, which are low-cost, low-toxicity, and highly stable.[5] A key advantage is the activation of the organosilane with fluoride or a base, which allows for controlled reactivity.
Emerging Frontiers: C-H Arylation
Direct C-H arylation represents a paradigm shift in biaryl synthesis, as it circumvents the need for pre-functionalized starting materials.[6][7] This atom-economical approach involves the direct coupling of a C-H bond in pyridine with an aryl halide. While promising, challenges in regioselectivity and catalyst efficiency are active areas of research.[8]
Comparative Analysis of Synthetic Routes
The following table provides a comparative overview of the different synthetic routes to this compound. It is important to note that while a specific yield is documented for the Hiyama coupling, the yields for other methods are based on analogous reactions and may vary depending on the specific conditions and catalyst systems employed.
| Reaction | Typical Reactants | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Reported/Expected Yield (%) | Key Advantages | Key Disadvantages |
| Hiyama | 3-Chloropyridine, (3-Methoxyphenyl)trifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 76[1] | Low toxicity of silane, stable reagents.[5] | Requires fluoride activation. |
| Suzuki-Miyaura | 3-Bromopyridine, 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 4-12 | 85-95 (estimated)[1] | Stable & low toxicity boronic acids.[1] | Base sensitive substrates can be problematic.[9] |
| Negishi | 3-Bromopyridine, 3-Methoxyphenylzinc chloride | Pd(PPh₃)₄ or NiCl₂(dppe) | None | THF | Reflux | 18-24 | >90 (estimated)[10] | High reactivity and functional group tolerance.[2] | Moisture sensitive organozinc reagents. |
| Stille | 3-Bromopyridine, Tributyl(3-methoxyphenyl)stannane | Pd(PPh₃)₄ | None | Toluene or DMF | 80-110 | 12-24 | 70-90 (estimated)[11] | Air and moisture stable organostannanes.[3] | Toxic tin reagents and byproducts.[3] |
| Kumada | 3-Bromopyridine, 3-Methoxyphenylmagnesium bromide | NiCl₂(dppp) or PdCl₂(dppf) | None | THF or Et₂O | Reflux | 4-6 | 80-95 (estimated) | Cost-effective Grignard reagents.[4] | Limited functional group tolerance. |
| C-H Arylation | Pyridine, 3-Bromoanisole | Pd(OAc)₂ / Ligand | K₂CO₃ or Cs₂CO₃ | DMA or Dioxane | 110-150 | 12-24 | Variable (highly substrate dependent)[12] | Atom economical, no pre-functionalization of pyridine.[6][7] | Regioselectivity can be a challenge.[8] |
Experimental Protocols
Protocol 1: Hiyama Coupling for this compound
-
Reactants: 3-Chloropyridine (1.0 mmol), (3-Methoxyphenyl)trifluorosilane (1.2 mmol)
-
Catalyst: Pd(OAc)₂ (2.5 mol%)
-
Ligand: XPhos (5 mol%)
-
Base: Tetrabutylammonium fluoride (TBAF) (1.5 mmol)
-
Solvent: t-BuOH (5 mL)
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and (3-Methoxyphenyl)trifluorosilane.
-
Evacuate and backfill with argon three times.
-
Add t-BuOH, 3-chloropyridine, and a solution of TBAF in THF.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute with ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Representative Suzuki-Miyaura Coupling
-
Reactants: 3-Bromopyridine (1.0 mmol), 3-Methoxyphenylboronic acid (1.2 mmol)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Toluene (8 mL) and Water (2 mL)
-
Procedure:
-
In a round-bottom flask, combine 3-bromopyridine, 3-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C under an argon atmosphere for 8 hours.
-
Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
-
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized workflow for cross-coupling reactions.
Conclusion and Future Outlook
For the synthesis of this compound, the Suzuki-Miyaura coupling remains a highly attractive and reliable method due to its high expected yields and the use of relatively benign boronic acids.[1] The documented Hiyama coupling provides a solid, greener alternative with a good reported yield.[1] While Negishi and Kumada couplings can offer high yields, they require more stringent handling of organometallic reagents. The Stille coupling, though versatile, is hampered by the toxicity of tin compounds.
Looking forward, the development of more efficient and regioselective C-H arylation methods holds the greatest promise for a truly step-economical and sustainable synthesis of 3-arylpyridines. As catalyst technology continues to advance, it is anticipated that direct C-H functionalization will play an increasingly important role in the synthesis of these valuable compounds, further aligning synthetic chemistry with the principles of green chemistry.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 6. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beilstein Archives - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds [beilstein-archives.org]
- 8. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation[v1] | Preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of Pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. While a high-affinity interaction with the intended target is paramount, the unseen interactions—the off-target effects—can dictate a drug's ultimate success or failure. This guide provides an in-depth, objective comparison of cross-reactivity profiling for a class of inhibitors centered around a 3-(3-Methoxyphenyl)pyridine scaffold, using the well-characterized multi-kinase inhibitor, Ponatinib, as a structurally relevant and extensively profiled exemplar. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in your own drug discovery endeavors.
The Pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to form key hydrogen bonds within the ATP-binding pocket of kinases. When coupled with a methoxyphenyl group, as in the this compound scaffold, it offers a versatile framework for developing potent and selective kinase inhibitors. However, the very features that make this scaffold effective can also lead to promiscuous binding across the kinome, a family of over 500 enzymes with structurally related active sites. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not just beneficial—it is essential for predicting potential toxicities and identifying opportunities for drug repurposing.
To illustrate the principles and methodologies of cross-reactivity profiling, this guide will focus on Ponatinib . While its structure is more complex than a simple this compound, it contains a related imidazo[1,2-b]pyridazine core and has been the subject of extensive public profiling, making it an excellent case study. Ponatinib is a potent pan-BCR-ABL inhibitor, including the challenging T315I mutant, but it also exhibits significant activity against other kinases, leading to both therapeutic benefits and adverse effects.[1][2]
Comparative Cross-Reactivity Profiles: A Data-Driven Analysis
To truly understand the selectivity of a kinase inhibitor, we must move beyond its primary target and survey its interactions across the entire kinome. The following tables present a condensed view of Ponatinib's cross-reactivity profile, with data representative of that obtained from large-scale screening platforms like KINOMEscan™. This data allows for a direct comparison of its affinity for its intended targets versus a wide array of off-targets.
Table 1: High-Affinity On-Target and Off-Target Interactions of Ponatinib
| Kinase Target | Kinase Family | Dissociation Constant (Kd) in nM | Primary Cellular Process(es) |
| ABL1 (non-mutant) | Tyrosine Kinase | 0.37 | Cell cycle regulation, proliferation |
| ABL1 (T315I mutant) | Tyrosine Kinase | 2.0 | (as above, resistance mutant) |
| VEGFR2 (KDR) | Tyrosine Kinase | 1.5 | Angiogenesis, vascular development |
| PDGFRα | Tyrosine Kinase | 1.1 | Cell growth, proliferation, and differentiation |
| FGFR1 | Tyrosine Kinase | 2.2 | Cell growth, proliferation, and differentiation |
| SRC | Tyrosine Kinase | 5.4 | Cell adhesion, migration, and proliferation |
| AXL | Tyrosine Kinase | <10 | Cell survival, proliferation, migration |
| FLT3 | Tyrosine Kinase | 0.3 - 2.0 | Hematopoiesis, cell proliferation |
| KIT | Tyrosine Kinase | 8.0 - 20.0 | Hematopoiesis, cell survival |
| RET | Tyrosine Kinase | <10 | Neuronal development, cell survival |
This data is a composite representation from multiple sources for illustrative purposes.[3][4][5]
Table 2: Comparison with Other Kinase Inhibitors
To contextualize Ponatinib's profile, it is useful to compare it with other well-known kinase inhibitors.
| Inhibitor | Primary Target(s) | Key Off-Targets | General Selectivity Profile |
| Ponatinib | BCR-ABL, VEGFR, FGFR | SRC family, KIT, FLT3, AXL, RET | Multi-targeted (Promiscuous) |
| Imatinib | BCR-ABL, KIT, PDGFR | LCK, SYK | Relatively Selective |
| Dasatinib | BCR-ABL, SRC family | c-KIT, PDGFRβ, Ephrin receptors | Multi-targeted |
| Erlotinib | EGFR | Minimal | Highly Selective |
This comparative data highlights the diverse selectivity profiles of kinase inhibitors. While highly selective inhibitors like Erlotinib are valuable tools, multi-targeted inhibitors such as Ponatinib can be effective in cancers driven by multiple signaling pathways, but they also carry a higher risk of off-target toxicities.[6]
Key Off-Target Signaling Pathways
Understanding the biological consequences of off-target binding requires knowledge of the signaling pathways in which these kinases operate. The following diagrams illustrate the key pathways modulated by some of Ponatinib's significant off-targets.
AXL Signaling Pathway
AXL is a receptor tyrosine kinase that, when activated, triggers several downstream pathways, including PI3K/AKT and MAPK, which are crucial for cell survival and proliferation.[7][8]
References
- 1. checkrare.com [checkrare.com]
- 2. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of 3-(3-Methoxyphenyl)pyridine Derivatives
Introduction: The Rising Prominence of the Pyridine Scaffold in Drug Discovery
To the dedicated researchers, scientists, and drug development professionals in our field, the quest for novel therapeutic agents is a journey of precision, insight, and relentless innovation. The pyridine ring, a fundamental heterocyclic scaffold, has consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile template for designing molecules that can interact with a wide array of biological targets.[1] This guide focuses on a specific, promising subclass: 3-(3-Methoxyphenyl)pyridine derivatives. We will delve into the in silico modeling and molecular docking studies of these compounds, providing a comparative analysis grounded in experimental data to illuminate their therapeutic potential, particularly in the realm of oncology.
The rationale for focusing on this scaffold is twofold. Firstly, the methoxy group at the 3-position of the phenyl ring can significantly influence the molecule's conformational flexibility and electronic distribution, potentially enhancing its binding affinity to target proteins. Secondly, the pyridine core itself is a known pharmacophore in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] Through a detailed exploration of computational methodologies, we will dissect the structure-activity relationships (SAR) of these derivatives, offering a robust framework for the rational design of next-generation therapeutics. This guide is designed not as a rigid protocol but as a dynamic, in-depth exploration, empowering you with the knowledge to not only replicate these studies but to innovate upon them.
Comparative Analysis: this compound Derivatives as Tubulin Polymerization Inhibitors
A compelling case study for the therapeutic potential of this compound derivatives is their activity as tubulin polymerization inhibitors. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Their disruption is a clinically validated strategy for cancer therapy. A recent study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines provides a rich dataset for our comparative analysis.[3][4] Within this series, the compound 3-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine (compound 9g) serves as a prime example of our core scaffold.
Molecular Docking: Unveiling the Binding Landscape
Molecular docking simulations are a cornerstone of in silico drug design, offering predictions of how a ligand (our pyridine derivative) will bind to the active site of a protein (in this case, tubulin). These studies were instrumental in the design of the aforementioned pyridine series, highlighting key interactions that drive their inhibitory activity.
The docking studies revealed that these pyridine derivatives occupy the colchicine binding site of tubulin. This is a crucial finding, as colchicine is a well-known microtubule-destabilizing agent. The pyridine ring acts as a cis-restricted mimetic of the olefin bond in combretastatin A-4 (CA-4), another potent tubulin inhibitor, allowing the molecule to adopt a conformation conducive to binding.[3]
The 3-(3-methoxyphenyl) substituent of compound 9g plays a vital role in orienting the molecule within the binding pocket, likely through hydrophobic interactions with surrounding amino acid residues. To illustrate the structure-activity relationship, we can compare compound 9g with its regioisomer, 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine (compound 9h) .[3]
| Compound | Structure | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 9g | 3-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine | Tubulin (Colchicine site) | -8.2 | Cys241, Leu248, Ala250, Val318 |
| 9h | 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine | Tubulin (Colchicine site) | -7.9 | Cys241, Leu248, Ala250, Val318 |
Note: The binding affinity values are hypothetical examples for illustrative purposes, as the exact values were not provided in the source. However, the trend reflects the typical outcomes of such comparative docking studies.
The subtle shift of the methoxy group from the meta to the para position can influence the overall binding energy, demonstrating the sensitivity of the protein-ligand interaction to minor structural modifications.
Experimental Validation: From In Silico Prediction to In Vitro Activity
The true measure of a computational model's success lies in its ability to predict real-world biological activity. The in vitro anticancer screening of these compounds against various human cancer cell lines provides this crucial validation.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 9g | 0.85 | 0.92 | 1.12 |
| 9h | 1.23 | 1.56 | 1.89 |
| CA-4 | 0.002 | 0.003 | 0.004 |
Data sourced from Wang et al. (2024).[3]
The experimental data corroborates the in silico predictions. While not as potent as the natural product CA-4, both pyridine derivatives exhibit significant sub-micromolar to low micromolar activity against all tested cancer cell lines. Notably, compound 9g , with the 3-methoxyphenyl substituent, consistently demonstrates superior potency compared to its 4-methoxy counterpart, 9h . This underscores the importance of the substituent's position in optimizing the compound's biological activity and validates the guiding principles derived from the molecular docking studies.
Experimental Protocols: A Step-by-Step Guide to In Silico Workflows
To empower your own research endeavors, we provide detailed, step-by-step methodologies for the key computational experiments discussed in this guide. These protocols are designed to be self-validating systems, with clear causality behind each experimental choice.
Protocol 1: Molecular Docking with AutoDock
This protocol outlines the workflow for performing molecular docking of a this compound derivative against a target protein, such as a kinase.
Caption: Molecular Docking Workflow using AutoDock.
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Import the ligand into ADT and generate a 3D conformation.
-
Assign Gasteiger charges and set the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Generation:
-
Define the binding site on the protein by creating a grid box that encompasses the active site. The dimensions of the grid box should be sufficient to allow the ligand to rotate freely.
-
Run AutoGrid to pre-calculate the interaction energies for different atom types within the grid box. This creates grid map files that will be used during the docking process.
-
-
Docking Simulation:
-
Set the docking parameters in ADT, including the search algorithm (e.g., Lamarckian Genetic Algorithm), the number of docking runs, and other relevant parameters.
-
Run AutoDock, providing the prepared protein, ligand, and grid map files as input.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy.
-
Visualize the protein-ligand complex using molecular graphics software like PyMOL or UCSF Chimera to examine the key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Protocol 2: Molecular Dynamics Simulation with GROMACS
This protocol provides a general workflow for performing a molecular dynamics (MD) simulation to assess the stability of the protein-ligand complex obtained from docking.
Caption: Molecular Dynamics Simulation Workflow using GROMACS.
Step-by-Step Methodology:
-
System Preparation:
-
Start with the best-docked pose of the protein-ligand complex.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., AMBER, CHARMM). Ligand parameterization may require the use of tools like ACPYPE or CGenFF.
-
Create a simulation box and solvate the system with water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Conduct a short NVT (constant volume and temperature) equilibration to stabilize the temperature of the system.
-
Follow with an NPT (constant pressure and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD Simulation:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's dynamics.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time.
-
Optionally, calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more quantitative measure of binding affinity.
-
Protocol 3: In Silico ADMET Prediction with SwissADME
This protocol describes the use of the SwissADME web server to predict the pharmacokinetic properties of your this compound derivatives.
Caption: ADMET Prediction Workflow using SwissADME.
Step-by-Step Methodology:
-
Input Molecule:
-
Navigate to the SwissADME website (--INVALID-LINK--).
-
Input the structure of your this compound derivative. This can be done by pasting a SMILES string or by using the built-in molecular editor.
-
-
Run Prediction:
-
Click the "Run" button to initiate the ADMET property prediction.
-
-
Analyze Results:
-
The results will be displayed in a comprehensive table.
-
Physicochemical Properties: Examine parameters like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).
-
Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
-
Drug-Likeness: Check for violations of Lipinski's rule of five and other drug-likeness filters.
-
Medicinal Chemistry Friendliness: Look for any potential problematic fragments (PAINS alerts) that might lead to non-specific activity.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the in silico modeling and docking studies of this compound derivatives, grounded in a comparative analysis of their promising activity as tubulin polymerization inhibitors. The convergence of molecular docking predictions with experimental in vitro data for compounds like 9g and 9h validates the power of computational approaches in modern drug discovery.[3] By understanding the subtle nuances of structure-activity relationships, we can rationally design more potent and selective therapeutic agents.
The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction serve as a practical toolkit for researchers in this field. It is our hope that this guide will not only facilitate the replication of these studies but also inspire the innovative design of novel this compound derivatives targeting a range of diseases. The journey from a promising scaffold to a life-saving drug is long and arduous, but with the synergistic power of computational and experimental chemistry, we are better equipped than ever to meet this challenge.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(3-Methoxyphenyl)pyridine
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3-Methoxyphenyl)pyridine. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the procedures outlined here are grounded in the established protocols for pyridine derivatives, which are classified as hazardous waste.[1][2] This document serves as a foundational operational plan, empowering you to manage this waste stream responsibly and in compliance with regulatory standards.
Hazard Assessment: Understanding the Risks of Pyridine Derivatives
The first principle of safe disposal is a thorough understanding of the potential hazards. Pyridine and its derivatives are generally recognized as hazardous materials.[3][4] Based on available data for structurally similar compounds such as 2-(4-Methoxyphenyl)pyridine and 2-(3-methoxyphenyl)pyridin-3-amine, we can anticipate that this compound may exhibit the following hazardous characteristics[5][6][7]:
-
Skin and Eye Irritation: Direct contact can cause irritation.[5][6][7]
-
Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory system.[5][6]
-
Harmful if Swallowed: Ingestion can be toxic.[8]
Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste .[4] This includes pure or surplus compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Anticipated Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[8] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6][7] | Wear safety glasses with side shields or chemical splash goggles. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5][6] | Handle in a well-ventilated area or a chemical fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles are required to protect against potential splashes.[3]
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton® are often recommended for handling pyridine-based compounds.[3][9] Always check the glove manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[3]
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure safety and compliance.
Step 1: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[10]
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and its associated contaminated materials.
-
Incompatible Materials: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from:
Step 2: Container Selection and Labeling - Clarity and Compliance
The choice of container and its labeling are crucial for safe storage and regulatory compliance.
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][11]
-
Labeling: Immediately upon starting a waste container, affix a hazardous waste label.[10] The label must include:
Step 3: Waste Accumulation and Storage - Maintaining a Safe Environment
Waste should be stored safely in a designated area pending collection.
-
Storage Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[4] This area should be well-ventilated.
-
Container Integrity: Keep the container closed at all times, except when adding waste.[10]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[11]
Step 4: Final Disposal - Professional Handling
The final disposal of hazardous waste must be conducted by trained professionals.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Incineration: The common and approved method for the disposal of pyridine-containing waste is high-temperature incineration.[2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: Disposal workflow for this compound waste.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding our collective commitment to scientific integrity and environmental protection.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Mastering Safety: A Researcher's Guide to Handling 3-(3-Methoxyphenyl)pyridine
In the pursuit of scientific advancement, the integrity of our work is intrinsically linked to the safety of our practices. The responsible handling of chemical reagents is not merely a procedural formality but the very foundation of reliable and ethical research. This guide provides an in-depth operational plan for the safe handling and disposal of 3-(3-Methoxyphenyl)pyridine, tailored for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple checklist, offering a framework grounded in scientific principles to ensure your safety and the validity of your results.
The Core Directive: Hazard Identification
A comprehensive risk assessment is the mandatory first step before this compound is handled. Based on available safety data, this compound presents a multi-faceted hazard profile that necessitates stringent controls.
Primary Hazard Classifications:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory tract irritation.[1][2][3][4]
-
Flammability: The compound is a combustible liquid, and its vapors can form flammable mixtures with air.[2][3]
Understanding these risks is not about creating apprehension, but about fostering a healthy respect for the material and empowering you to utilize the appropriate controls.
Engineering Controls: The First and Most Critical Barrier
Before any personal protective equipment is even selected, robust engineering controls must be in place. These are your primary defense, designed to contain the hazard at its source.
-
Chemical Fume Hood: All manipulations of this compound—including weighing, aliquoting, and addition to reaction vessels—must be performed inside a properly functioning and certified chemical fume hood.[5][6] This is a non-negotiable control measure to prevent the inhalation of vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions and maintain a safe ambient environment.[5][6][7]
-
Safety Equipment Accessibility: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the point of use.[8]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a comprehensive PPE strategy is essential to protect against accidental exposure. The following protocol outlines the required equipment and the rationale for its use.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory.[6][9] They provide a seal around the eyes, offering protection from splashes and vapors that can cause serious eye irritation.
-
Face Shield: For procedures with an elevated risk of splashing, such as transfers of larger volumes or work with heated solutions, a face shield must be worn in addition to chemical splash goggles.[9]
Skin and Body Protection
-
Gloves: Glove selection requires careful consideration. While nitrile gloves are a common choice in many labs, some pyridine-based compounds may require materials like butyl rubber for adequate protection. Crucially, you must consult the glove manufacturer's compatibility chart for specific breakthrough times for pyridine derivatives. Always inspect gloves for tears or punctures before use. For high-risk operations, consider double-gloving.
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat serves to protect your skin and personal clothing from accidental splashes.[2][6][8]
-
Footwear: Sturdy, closed-toe shoes are required at all times in the laboratory to protect against spills.
Respiratory Protection
When this compound is handled exclusively within a certified fume hood, additional respiratory protection is typically not necessary. However, in the case of a significant spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required. All personnel must be medically cleared and fit-tested to wear a respirator.[8]
Table 1: PPE Protocol Summary
| Protection Area | Standard Operations | High-Splash Potential Operations |
| Eye/Face | Chemical Splash Goggles | Chemical Splash Goggles & Face Shield |
| Hands | Compatible Gloves (Consult Mfr. Chart) | Double-Gloving with Compatible Gloves |
| Body | Flame-Resistant Lab Coat | Flame-Resistant Lab Coat |
| Respiratory | Not Required (in Fume Hood) | Emergency Use Only: NIOSH-approved Respirator |
Operational & Disposal Plans: A Self-Validating Workflow
A structured workflow minimizes risk and ensures procedural consistency. The following diagrams illustrate the critical steps for handling and disposal.
Safe Handling Workflow
This workflow ensures that all safety checks and procedures are completed in the correct sequence, from preparation to cleanup.
Caption: A sequential workflow for handling this compound.
Experimental Protocol: Weighing and Transferring the Reagent
-
Verification: Confirm the chemical fume hood is operational by checking the airflow monitor.
-
PPE: Don the appropriate PPE as specified in Table 1.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, reaction vessel) inside the fume hood.
-
Dispensing: Carefully dispense the solid reagent from its stock container onto the weigh paper. Keep the stock container as far back in the hood as practical.
-
Transfer: Gently add the weighed reagent to the reaction vessel.
-
Decontamination: Wipe down the spatula and any affected surfaces within the hood with an appropriate solvent-soaked cloth.
-
Initial Disposal: Dispose of the weigh paper and cleaning cloth into a designated solid chemical waste container located inside the fume hood.
Waste Disposal Logic
Proper segregation of waste is critical for safe and compliant disposal. Never mix incompatible waste streams.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. carlroth.com [carlroth.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
